Technical Documentation Center

Isopropyl-methyl-piperidin-3-yl-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Isopropyl-methyl-piperidin-3-yl-amine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Isopropyl-methyl-piperidin-3-yl-amine Derivatives

Foreword: The Imperative of Pharmacokinetic Insight in Modern Drug Discovery In the intricate journey of transforming a novel chemical entity into a therapeutic agent, understanding its fate within a biological system is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Pharmacokinetic Insight in Modern Drug Discovery

In the intricate journey of transforming a novel chemical entity into a therapeutic agent, understanding its fate within a biological system is paramount. This process, the study of pharmacokinetics (PK), defines the relationship between the dose administered and the resulting concentration of the drug in the body over time. For the prolific class of piperidine-containing compounds, which are integral scaffolds in numerous pharmaceuticals, a robust PK profile is not merely a regulatory checkbox but a critical determinant of clinical success.[1][2]

This guide provides an in-depth, technically-grounded framework for the comprehensive pharmacokinetic profiling of Isopropyl-methyl-piperidin-3-yl-amine derivatives. We will move beyond rote procedural descriptions to explore the underlying scientific rationale, the causality behind experimental choices, and the integration of data from a suite of assays. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret PK studies, thereby enabling the selection and optimization of drug candidates with a higher probability of success.[3]

Chapter 1: The Four Pillars of Pharmacokinetics: An Overview of ADME

The journey of a drug through the body is governed by four fundamental processes, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion.[4][5] A thorough understanding of these pillars is essential for interpreting a compound's behavior and predicting its clinical performance.

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal tract epithelium. Poor absorption can lead to low bioavailability.[6][7]

  • Distribution: The reversible transfer of a drug from the bloodstream into various tissues and organs. The extent of distribution is influenced by factors like plasma protein binding and tissue permeability.[8]

  • Metabolism: The chemical modification of a drug by enzymes, primarily in the liver. Metabolism can inactivate a drug, but it can also produce active or even toxic metabolites. This is a critical liability for many piperidine derivatives.[9][10]

  • Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces).

A successful drug candidate must exhibit a balanced ADME profile to achieve and maintain therapeutic concentrations at the target site without causing undue toxicity.[11] The subsequent chapters will detail the experimental evaluation of these processes.

Chapter 2: Analytical Bioanalysis: The Quantitative Foundation

Accurate pharmacokinetic assessment is impossible without robust and sensitive analytical methods to quantify the drug candidate in complex biological matrices like plasma, blood, and tissue homogenates. For Isopropyl-methyl-piperidin-3-yl-amine derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[12][13]

Causality of Method Selection: The choice of LC-MS/MS is driven by its unparalleled sensitivity (allowing for quantification at low ng/mL or even pg/mL levels) and selectivity (the ability to distinguish the parent drug from endogenous matrix components and metabolites).[13][14] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, the polar nature of the amine group in piperidine derivatives often necessitates a chemical derivatization step to increase volatility, adding complexity to the workflow.[14][15]

Table 1: Comparison of Analytical Methodologies
ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.[15]Primarily for volatile and thermally stable compounds.
Sensitivity Very high (pg/mL to ng/mL).High, but can be matrix-dependent.
Selectivity Very high, due to MS/MS fragmentation.High, based on mass-to-charge ratio.
Sample Prep Typically protein precipitation, LLE, or SPE.Often requires derivatization for polar amines.[14]
Throughput High, amenable to automation.Moderate.
Experimental Protocol: Generic Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes a protein precipitation method, which is a rapid and effective way to remove the majority of proteins from plasma samples prior to analysis.

Objective: To extract the analyte from plasma while removing interfering proteins.

Materials:

  • Plasma samples containing the test compound.

  • Acetonitrile (ACN) containing an appropriate internal standard (IS).

  • Centrifuge capable of reaching >10,000 x g.

  • 96-well collection plates or microcentrifuge tubes.

Procedure:

  • Sample Aliquoting: Aliquot 50 µL of each plasma sample (and calibration standards/quality controls) into a 96-well plate or microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of cold ACN (containing the IS) to each sample. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortexing: Vortex the plate/tubes vigorously for 2-5 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the well/tube.

  • Supernatant Transfer: Carefully transfer the supernatant (which contains the analyte and IS) to a clean 96-well plate or vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

  • Analysis: Inject the prepared samples into the LC-MS/MS system for quantification.

Self-Validation: The inclusion of an internal standard—a molecule structurally similar to the analyte but with a different mass—is critical. It co-extracts with the analyte and helps correct for any variability in sample processing and instrument response, thus ensuring the trustworthiness of the quantitative data.

Chapter 3: In Vitro ADME Screening: Predicting In Vivo Fate

Early-stage in vitro ADME assays are indispensable for screening and ranking compounds, allowing for the early deselection of candidates with fatal PK flaws and guiding medicinal chemistry efforts.[3][16][17]

Metabolic Stability

This assay assesses a compound's susceptibility to metabolic enzymes, providing an early read on its potential clearance in vivo.[18][19] The two most common test systems are liver microsomes and hepatocytes.

Causality of System Selection:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, rich in Phase I enzymes like Cytochrome P450s (CYPs).[20] They are cost-effective and ideal for assessing CYP-mediated metabolism, a common pathway for piperidine derivatives.[9]

  • Hepatocytes: These are intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes, as well as transporter proteins.[21] They provide a more holistic view of liver metabolism but are more expensive and have lower throughput.[22]

cluster_0 Metabolic Stability Workflow Prep Prepare Reaction: Test Compound + Microsomes/Hepatocytes + Buffer Start Start Reaction: Add NADPH (Cofactor for CYPs) Incubate at 37°C Prep->Start Timepoints Sample at Timepoints (e.g., 0, 5, 15, 30, 60 min) Start->Timepoints Quench Stop Reaction: Add cold Acetonitrile (Precipitates Proteins) Timepoints->Quench Analyze Analyze Samples via LC-MS/MS Quench->Analyze Calculate Calculate % Remaining, t1/2, and Intrinsic Clearance Analyze->Calculate cluster_1 Equilibrium Dialysis Principle Initial Initial State Drug + Plasma Proteins Semipermeable Membrane Buffer Equilibrium Equilibrium State Bound Drug + Free Drug Semipermeable Membrane Free Drug Initial:f0->Equilibrium:f0 Incubation at 37°C (Free drug diffuses) note_eq At Equilibrium: [Free Drug] in Plasma = [Free Drug] in Buffer Equilibrium:b2->note_eq

Caption: The principle of plasma protein binding by equilibrium dialysis.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Objective: To determine the percentage of a test compound bound to plasma proteins.

Materials:

  • RED device (96-well format with dialysis membrane inserts).

  • Pooled plasma (human and relevant preclinical species).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Test compound.

  • Incubator with orbital shaker.

Procedure:

  • Compound Spiking: Spike the test compound into plasma at the desired concentration(s) (e.g., 1 µM).

  • Device Loading: Add the spiked plasma to the donor chamber (red-collared) of the RED device insert. Add an equal volume of dialysis buffer to the receiver chamber.

  • Sealing and Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium. [23]4. Sampling: After incubation, carefully remove aliquots from both the donor (plasma) and receiver (buffer) chambers.

  • Analysis: Determine the concentration of the test compound in both sets of samples using LC-MS/MS. It is often necessary to dilute the plasma sample with buffer to minimize matrix effects and match the receiver sample matrix.

  • Calculation:

    • Fraction unbound (fu) = Concentration in Receiver Chamber / Concentration in Donor Chamber

    • % Bound = (1 - fu) * 100

Table 3: Classification of Plasma Protein Binding
% BoundClassificationImplication
> 99%Highly BoundSmall changes in binding can cause large changes in free drug concentration.
90 - 99%Moderately to Highly BoundCommon for many drugs.
< 90%Low to Moderately BoundLarger free fraction available for pharmacological activity.

Chapter 4: In Vivo Pharmacokinetics: The Integrated System

While in vitro assays are predictive, in vivo studies provide the definitive assessment of a drug's behavior in a whole, living organism. [11][24]These studies are essential for understanding the interplay of ADME processes and for selecting doses for efficacy and toxicology studies. [8] Study Design Rationale: A typical initial PK study involves administering the compound via both intravenous (IV) and oral (PO) routes in a rodent species like the rat. [25][26]* IV Dosing: Bypasses absorption completely, allowing for the direct determination of systemic clearance (CL) and volume of distribution (Vd).

  • PO Dosing: Provides crucial information on oral absorption and bioavailability (%F), which is calculated by comparing the plasma exposure (AUC) from the PO dose to the IV dose.

cluster_2 In Vivo Pharmacokinetic Study Workflow Dose Dose Administration (IV and PO Groups) Sample Serial Blood Sampling (e.g., via tail vein or cannula) at pre-defined timepoints Dose->Sample Process Process Blood to Plasma Sample->Process Analyze Quantify Drug Concentration in Plasma via LC-MS/MS Process->Analyze PK_Analysis Pharmacokinetic Analysis (NCA using software like Phoenix WinNonlin) Analyze->PK_Analysis Params Determine Key PK Parameters (AUC, CL, Vd, t1/2, %F) PK_Analysis->Params

Caption: A typical workflow for an in vivo pharmacokinetic study.

Experimental Protocol: Single-Dose PK Study in Rats

Objective: To determine the key pharmacokinetic parameters of a test compound following IV and PO administration.

Animals: Male Sprague-Dawley rats (n=3-4 per group).

Procedure:

  • Acclimation and Fasting: Animals are acclimated for at least 3 days. For the PO group, animals are fasted overnight prior to dosing to reduce variability in absorption.

  • Dose Preparation: The compound is formulated in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).

  • Administration:

    • IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) at specified time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in all plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate PK parameters from the plasma concentration-time data.

Table 4: Key In Vivo Pharmacokinetic Parameters and Their Significance
ParameterDefinitionSignificance
AUC (Area Under the Curve) The total drug exposure over time.Reflects the extent of absorption.
CL (Clearance) The volume of plasma cleared of the drug per unit of time.Indicates the efficiency of drug elimination. High CL suggests rapid metabolism/excretion.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution.
t½ (Half-life) The time required for the drug concentration to decrease by half.Determines the dosing interval.
Cmax The maximum observed plasma concentration.Related to efficacy and potential peak-concentration-related toxicity.
%F (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation.A key parameter for oral drug candidates; low %F can be a major liability.

Chapter 5: Metabolism of Isopropyl-methyl-piperidin-3-yl-amine Derivatives

Understanding the metabolic fate of a drug is crucial for identifying potential "soft spots" in the molecule that are susceptible to enzymatic breakdown and for detecting the formation of active or toxic metabolites. For piperidine-containing compounds, several metabolic pathways are common.

Dominant Pathway - N-dealkylation: Studies have shown that N-dealkylation is a predominant metabolic pathway for many drugs containing a 4-aminopiperidine moiety, and this is often catalyzed by the CYP3A4 isozyme. [9][10]This involves the removal of an alkyl group attached to the piperidine nitrogen. For the Isopropyl-methyl-piperidin-3-yl-amine scaffold, both N-deisopropylation and N-demethylation are highly probable.

Other Pathways:

  • Ring Oxidation: Hydroxylation on the piperidine ring can occur, leading to the formation of more polar metabolites. [27]* Oxidation of Alkyl Groups: The isopropyl and methyl groups themselves can be oxidized.

  • Conjugation (Phase II): Following initial oxidation, the resulting metabolites can be further modified by conjugation with molecules like glucuronic acid to facilitate excretion.

cluster_3 Potential Metabolic Pathways Parent Parent Compound (Isopropyl-methyl-piperidin-3-yl-amine derivative) Deisopropyl N-Deisopropylated Metabolite Parent->Deisopropyl N-Dealkylation (CYP3A4, etc.) Demethyl N-Demethylated Metabolite Parent->Demethyl N-Dealkylation (CYP3A4, etc.) RingOx Ring-Oxidized Metabolite Parent->RingOx Hydroxylation (CYPs) PhaseII Phase II Conjugate (e.g., Glucuronide) Deisopropyl->PhaseII UGTs, etc. Demethyl->PhaseII UGTs, etc. RingOx->PhaseII UGTs, etc.

Caption: Potential metabolic pathways for a piperidine derivative.

Conclusion: An Integrated Approach to De-risking Drug Candidates

The pharmacokinetic profiling of Isopropyl-methyl-piperidin-3-yl-amine derivatives is not a linear process but an integrated, iterative cycle of in vitro and in vivo experimentation. Early in vitro data on metabolic stability and protein binding guide the selection of compounds for more resource-intensive in vivo studies. The results from initial in vivo PK studies, in turn, inform medicinal chemistry efforts to optimize the ADME properties of the lead series. By understanding the causal relationships between molecular structure, in vitro assay results, and in vivo outcomes, drug development teams can make more informed decisions, mitigate risks, and ultimately increase the likelihood of bringing safe and effective medicines to patients. The future of PK profiling will likely involve greater integration of in silico tools, such as physiologically based pharmacokinetic (PBPK) modeling and machine learning algorithms, to better predict human pharmacokinetics and reduce reliance on animal testing. [28][29][30]

References

  • Protein binding: Analysis for efficacy and safety. Labcorp. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • ADME Assays. Genesis Drug Discovery & Development. [Link]

  • In vitro ADME drug discovery services. Symeres. [Link]

  • In Vivo Pharmacokinetics | Nonclinical PK & TK Services. Xyzagen. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • ADME Assays. Agilent. [Link]

  • In Vitro screening. IQVIA Laboratories. [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Methods for the determination of plasma protein binding. AxisPharm. [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. [Link]

  • Pharmacokinetic Profiling. Irving Institute for Clinical and Translational Research. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. [Link]

  • Metabolic Stability. Mattek. [Link]

  • In vivo Pharmacokinetic Studies | Dog and Rodent PK. Aurigene Pharmaceutical Services. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • The Role of in-vivo Studies in Rare Disease Therapeutic Development. Cure Rare Disease. [Link]

  • Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Infinix Bio. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PMC. [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (PDF) ResearchGate. [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC. [Link]

  • Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Processing World. [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Drug Screening, Oral Bioavailability and Regulatory Aspects: A Need for Human Organoids. MDPI. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development. Wiley Analytical Science. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations. FDA. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Isopropyl-methyl-piperidin-3-yl-amine stability in aqueous solutions

An In-depth Technical Guide to the Aqueous Stability of N-Isopropyl-N-methylpiperidin-3-amine Introduction N-isopropyl-N-methylpiperidin-3-amine is a substituted piperidine derivative, a structural motif prevalent in a w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Aqueous Stability of N-Isopropyl-N-methylpiperidin-3-amine

Introduction

N-isopropyl-N-methylpiperidin-3-amine is a substituted piperidine derivative, a structural motif prevalent in a wide array of pharmaceuticals and biologically active compounds.[1] The piperidine ring system is a cornerstone in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability.[1] However, the inherent reactivity of the amine functional groups can present significant challenges related to the chemical stability of the molecule, particularly in aqueous environments encountered during formulation, storage, and administration.

The chemical stability of a drug substance is a critical quality attribute that directly impacts its safety and efficacy.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) mandate rigorous stability testing to understand how a molecule's quality changes over time under the influence of environmental factors like pH, temperature, and light.[2]

This technical guide provides a comprehensive framework for assessing the aqueous stability of N-isopropyl-N-methylpiperidin-3-amine. As specific stability data for this exact molecule is not extensively available in published literature, this document synthesizes established principles from forced degradation studies and the known chemistry of tertiary and cyclic amines to provide an authoritative, field-proven approach.[3][4][5] We will explore the probable degradation pathways, present a detailed, self-validating experimental protocol for a forced degradation study, and discuss the development of a stability-indicating analytical method—a critical tool for ensuring product quality throughout the drug development lifecycle.

Predicted Physicochemical Properties and Stability Profile

N-isopropyl-N-methylpiperidin-3-amine features a tertiary amine on the piperidine ring and another tertiary amine as a substituent at the 3-position. The piperidine nitrogen imparts a basic character to the molecule, with the pKa of protonated piperidine being approximately 11.2.[6]

Key Predictions:

  • pH-Dependent Solubility: The solubility of the compound is expected to be highly pH-dependent. In acidic aqueous solutions (pH < pKa), the nitrogen atoms will be protonated, forming more soluble piperidinium salts.[6] Conversely, in neutral to basic conditions (pH > pKa), the compound will exist primarily as the less soluble free base.

  • Susceptibility to Oxidation: Tertiary amines are known to be susceptible to oxidation, which is often a primary degradation pathway.[3][5] The presence of atmospheric oxygen, trace metal ions, or oxidizing agents can lead to the formation of N-oxides and other degradation products.

  • Hydrolytic Stability: The core structure, consisting of carbon-carbon and carbon-nitrogen single bonds, is generally resistant to hydrolysis.[2][7] Therefore, significant degradation via hydrolysis is not anticipated unless the molecule is subjected to extreme pH and high temperatures.

  • Thermal and Photochemical Sensitivity: As with many complex organic molecules, exposure to elevated temperatures can accelerate degradation reactions.[8] Photostability must also be evaluated, as light exposure can induce photochemical reactions, leading to unacceptable changes in the drug substance.[9][10][11][12]

Potential Aqueous Degradation Pathways

Understanding potential degradation pathways is fundamental to designing a robust stability study. For N-isopropyl-N-methylpiperidin-3-amine, the primary anticipated pathway in an aqueous solution is oxidation.

Oxidative Degradation

Oxidation is a common degradation route for pharmaceuticals containing electron-rich functional groups like tertiary amines.[3] Stress studies typically employ agents like hydrogen peroxide (H₂O₂) to simulate oxidative conditions. The primary degradation products are likely to be N-oxides, formed by the oxidation of the tertiary amine centers. Further oxidation or rearrangement could lead to cleavage of the N-isopropyl or N-methyl bonds.

The diagram below illustrates the predicted primary oxidative degradation pathway.

G cluster_main Predicted Oxidative Degradation of N-Isopropyl-N-methylpiperidin-3-amine Parent N-Isopropyl-N-methylpiperidin-3-amine N_Oxide_Ring Piperidine N-Oxide Derivative Parent->N_Oxide_Ring Oxidation [H₂O₂] N_Oxide_Substituent Substituent N-Oxide Derivative Parent->N_Oxide_Substituent Oxidation [H₂O₂] Dealkylated_1 N-methylpiperidin-3-amine Derivative (De-isopropylation) N_Oxide_Ring->Dealkylated_1 Further Degradation Dealkylated_2 N-isopropylpiperidin-3-amine Derivative (De-methylation) N_Oxide_Substituent->Dealkylated_2 Further Degradation

Caption: Predicted primary oxidative degradation pathways.

Designing a Comprehensive Aqueous Stability Study

A forced degradation study is an indispensable part of drug development, designed to intentionally degrade the sample under more severe conditions than those used for accelerated stability testing.[2][3] The objectives are to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method capable of separating the parent drug from all significant degradants.[13]

Experimental Workflow

The following diagram outlines a comprehensive workflow for conducting a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of N-Isopropyl-N-methylpiperidin-3-amine stress Subject Aliquots to Stress Conditions start->stress hydrolysis Hydrolytic (Acid, Base, Neutral) stress->hydrolysis pH Stress oxidation Oxidative (H₂O₂) stress->oxidation Oxidative Stress thermal Thermal (Elevated Temp) stress->thermal Heat Stress photo Photolytic (UV/Vis Light) stress->photo Light Stress neutralize Neutralize/Quench Samples (as required) hydrolysis->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analysis Analyze by Stability-Indicating LC-MS/MS Method neutralize->analysis data Identify & Quantify Degradants analysis->data pathway Elucidate Degradation Pathways data->pathway report Report Findings pathway->report

Caption: Workflow for a comprehensive forced degradation study.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system. Each stress condition should be compared against a control sample (stored at 2-8°C, protected from light) to accurately assess the extent of degradation.

PART 1: Sample Preparation
  • Stock Solution: Prepare a stock solution of N-isopropyl-N-methylpiperidin-3-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Samples: For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of approximately 100 µg/mL.

PART 2: Application of Stress Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions below are starting points and should be optimized based on the observed stability of the compound.

1. Hydrolytic Degradation [2][7]

  • Acid Hydrolysis:

    • Mix the API solution with 0.1 M HCl.

    • Incubate one sample at room temperature (25°C) and another at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24, 48 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix the API solution with 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Mix the API solution with purified water.

    • Follow the same incubation and sampling procedure. Neutralization is not required.

2. Oxidative Degradation [3]

  • Mix the API solution with 3% hydrogen peroxide (H₂O₂).

  • Incubate at room temperature.

  • Withdraw aliquots at time points (e.g., 0, 2, 6, 12, 24 hours).

  • Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite if necessary, or by significant dilution prior to analysis.

3. Thermal Degradation

  • Prepare the API solution in purified water.

  • Store in a temperature-controlled oven at 60°C.

  • Withdraw aliquots at specified time points (e.g., 1, 3, 7, 14 days).

  • Allow samples to cool to room temperature before analysis.

4. Photolytic Degradation [9][12]

  • Expose the API solution (in a photochemically transparent container) to a light source according to ICH Q1B guidelines.[10][11] The standard conditions are an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][10]

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analyze the exposed and dark control samples at the end of the exposure period.

PART 3: Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity, making it ideal for analyzing complex mixtures from forced degradation studies.[14][15]

Protocol: LC-MS/MS Method Development

  • Column Selection: Start with a C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm), which is versatile for a wide range of small molecules.

  • Mobile Phase Optimization:

    • Use a gradient elution to ensure separation of the parent compound from potential degradants with varying polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water (provides protons for positive mode ionization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration.

  • Mass Spectrometry Conditions:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode, as the amine groups are readily protonated.

    • Detection: Develop a Multiple Reaction Monitoring (MRM) method.

      • First, determine the precursor ion (the [M+H]⁺ adduct) of the parent compound via a full scan analysis.

      • Next, perform a product ion scan to identify the most stable and abundant fragment ions.

      • Select the most intense precursor-to-product ion transition for quantification.

  • Method Validation: Once the degradation samples are analyzed and the major degradants are identified, the method must be validated for specificity. This involves demonstrating that the peaks for the parent compound and all degradants are well-resolved (baseline separation is ideal). The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector or by ensuring consistent mass spectra across the peak.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise table. This allows for easy comparison of the compound's stability under different stress conditions.

Stress ConditionDuration/Temp% Assay of Parent Compound% DegradationNo. of Degradants DetectedComments (e.g., Major Degradant Peak Area %)
Control 48 hours / 25°C99.8%0.2%0-
0.1 M HCl 48 hours / 60°C98.5%1.5%1Minor degradation observed.
0.1 M NaOH 48 hours / 60°C97.2%2.8%2Slight increase in degradation.
3% H₂O₂ 24 hours / 25°C85.3%14.7%4Significant degradation; Major degradant at RRT 0.85 (10.2%).
Thermal 7 days / 60°C96.1%3.9%2Moderate thermal degradation.
Photolytic 1.2M lux-hr / 200W-hr/m²92.5%7.5%3Compound shows sensitivity to light.

Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion

This technical guide provides a robust framework for evaluating the aqueous stability of N-isopropyl-N-methylpiperidin-3-amine. While the piperidine core is generally stable, the tertiary amine functionalities present a likely vulnerability to oxidative and photolytic degradation. The cornerstone of a successful stability assessment is a well-designed forced degradation study coupled with a highly specific, stability-indicating analytical method, such as LC-MS/MS. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can elucidate degradation pathways, identify potential degradants, and generate the critical data needed to support formulation development, establish appropriate storage conditions, and ensure regulatory compliance. This structured approach provides the necessary scientific integrity to confidently advance drug candidates through the development pipeline.

References

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. [Link]

  • Understanding ICH Photostability Testing - Q-Lab. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - EMA. [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed. [Link]

  • (1-ISOPROPYL-PIPERIDIN-3-YLMETHYL)-METHYL-AMINE — Chemical Substance Information - NextSDS. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane - Aidic. [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products | Request PDF - ResearchGate. [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. [Link]

  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time | PharmaCores. [Link]

  • Degradation of Amine-Based Water Treatment Polymers during Chloramination as N-Nitrosodimethylamine (NDMA) Precursors | Environmental Science & Technology - ACS Publications. [Link]

  • Advanced oxidative degradation of monoethanolamine in water using ultraviolet light and hydrogen peroxide - RSC Publishing. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Stability Studies in Pharmaceuticals: Guidelines and Recent Advances - IJSDR. [Link]

  • 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-3-amine - PubChem. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane | Request PDF - ResearchGate. [Link]

  • Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications - American Chemical Society. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - Taylor & Francis. [Link]

  • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace. [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC. [Link]

  • Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture - The University of Texas at Austin. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. [Link]

  • Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX - Slideshare. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC. [Link]

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers | Molecular Pharmaceutics - ACS Publications. [Link]

  • Isopropyl-Methyl-pyrrolidin-3-yl-aMine — Chemical Substance Information - NextSDS. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P
  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - The Royal Society of Chemistry. [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap. [Link]

  • CN116444378A - Synthesis method of N-methyl isopropyl amine - Google P
  • US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google P
  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. [Link]

Sources

Foundational

Comprehensive Safety, Handling, and Experimental Integration Guide for Isopropyl-methyl-piperidin-3-yl-amine

Executive Summary Isopropyl-methyl-piperidin-3-yl-amine (CAS: 1096842-40-8) is a highly specialized, dialkyl-substituted piperidinamine derivative utilized primarily as a building block and nucleophilic intermediate in a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopropyl-methyl-piperidin-3-yl-amine (CAS: 1096842-40-8) is a highly specialized, dialkyl-substituted piperidinamine derivative utilized primarily as a building block and nucleophilic intermediate in advanced pharmaceutical synthesis and drug discovery. Because it is a highly reactive aliphatic amine, its handling requires rigorous safety protocols and an understanding of its physicochemical behavior.

This whitepaper provides an authoritative, self-validating framework for the safe handling, hazard characterization, and experimental utilization of Isopropyl-methyl-piperidin-3-yl-amine. By synthesizing established toxicological data on aliphatic amines with field-proven synthetic methodologies, this guide equips researchers with the mechanistic understanding necessary to prevent exposure and optimize reaction yields.

Part 1: Physicochemical Profiling & Hazard Characterization

To design an effective safety protocol, one must first understand the structural causality behind the chemical's hazards. As an aliphatic amine, Isopropyl-methyl-piperidin-3-yl-amine possesses unshielded lone pairs on its nitrogen atoms, making it both a potent nucleophile and a strong base.

Quantitative Data Summary

The following table summarizes the key structural identifiers and extrapolated physicochemical properties based on the piperidinamine class.

Property / IdentifierValue / Description
Chemical Name Isopropyl-methyl-piperidin-3-yl-amine
CAS Registry Number 1096842-40-8
Molecular Formula C9H20N2
Molecular Weight ~156.27 g/mol
Physical State (Free Base) Liquid (Clear to pale yellow)
Solubility Miscible in polar organic solvents (DCM, MeOH, THF); slightly soluble in water.
GHS Hazard Classification Skin Corr. 1B (H314), Eye Dam. 1 (H318), STOT SE 3 (H335)
Mechanistic Hazard Analysis

The hazards associated with Isopropyl-methyl-piperidin-3-yl-amine are not arbitrary; they are a direct consequence of its basicity and lipophilicity.

  • Dermal Corrosivity and Tissue Necrosis: Aliphatic amines are classified as Category 1 skin corrosives[1]. Upon contact with the skin, the high localized pH induces the saponification of epidermal lipids and the irreversible denaturation of cellular proteins. Furthermore, percutaneous absorption of simple aliphatic amines can trigger histamine release, resulting in a "triple response" characterized by localized vasoconstriction, a red flare, and wheal formation[2].

  • Ocular Toxicity (Glaucopsia): Exposure to amine vapors, even at sub-lethal concentrations, can lead to a well-documented occupational hazard known as glaucopsia (blue-grey vision)[2]. The lipophilic amine vapor readily penetrates the cornea, where its basicity disrupts the osmotic balance, leading to fluid accumulation (corneal edema)[2]. This causes light scattering, resulting in blurred vision and halos around light sources[2].

  • Inhalation Hazards: Inhalation of amine mists or vapors can cause severe respiratory tract injury, including laryngeal edema and bronchospasm[3]. Damage to lung tissue may result in chemical pneumonitis[3].

Part 2: Self-Validating Safety & Handling Protocols

A robust safety protocol must be a self-validating system—meaning that the failure of one protective layer is immediately mitigated by another.

Engineering Controls & PPE Selection
  • Fume Hoods: All manipulations of the free base must be conducted in a continuously monitored chemical fume hood.

  • Glove Selection (Causality): Standard nitrile gloves are insufficient for handling liquid aliphatic amines, as the chemical can permeate the material in under 10 minutes. Butyl rubber gloves (worn over a nitrile inner layer) must be used, as the dense cross-linking of butyl rubber provides a significantly higher breakthrough time against basic organic liquids.

  • Eye Protection: Chemical splash goggles paired with a full face shield are mandatory to prevent irreversible eye damage[1].

Spill Response and Neutralization Workflow

In the event of a spill, containment and neutralization must follow a strict, stepwise protocol to prevent vapor inhalation and environmental contamination.

SpillResponse Start Amine Spill Detected Evac Evacuate & Ventilate Area Start->Evac PPE Don Maximum PPE (Respirator, Butyl Gloves) Evac->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Neutralize Neutralize (5% NaHSO4 / Dilute Acid) Contain->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose

Workflow for containment and neutralization of aliphatic amine spills.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure fume hood sashes are open to maximize exhaust.

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite). Do not use sawdust, as amines can react exothermically with organic matter.

  • Neutralization: Slowly apply a dilute acidic solution (e.g., 5% Sodium Bisulfate, NaHSO₄, or dilute Acetic Acid) to the spill from the perimeter inward. Self-Validation: Use pH paper to confirm the slurry has reached a pH of 6-8 before proceeding.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

Part 3: Experimental Workflows & Methodologies

When utilizing Isopropyl-methyl-piperidin-3-yl-amine in drug development, researchers must account for its sensitivity to atmospheric conditions.

Protocol 1: Preparation of Standardized Stock Solutions in Anhydrous Solvents

Causality: Aliphatic amines readily react with atmospheric carbon dioxide and moisture to form insoluble carbamate salts. This side reaction depletes the active amine concentration, leading to failed downstream couplings. Therefore, stock solutions must be prepared under strict anhydrous and inert conditions.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with ultra-high purity Argon.

  • Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) into the flask.

  • Amine Transfer: Spurge the original container of Isopropyl-methyl-piperidin-3-yl-amine with Argon. Using a gas-tight syringe, extract the required volume and inject it slowly into the Schlenk flask.

  • Validation: Seal the flask with a rubber septum and wrap it with Parafilm. Store at 4°C. The solution should remain perfectly clear; any turbidity indicates carbamate formation (CO₂ ingress).

Protocol 2: Amide Coupling Reaction

Isopropyl-methyl-piperidin-3-yl-amine is frequently used to synthesize complex amides by reacting with activated carboxylic acids.

ReactionPathway Amine Isopropyl-methyl- piperidin-3-yl-amine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Acid Activated Carboxylic Acid (e.g., R-COCl) Acid->Intermediate Base Auxiliary Base (DIPEA / Et3N) Base->Intermediate Proton Abstraction Product Amide Target Compound Intermediate->Product Elimination of Leaving Group

Mechanistic pathway for amidation using Isopropyl-methyl-piperidin-3-yl-amine.

Step-by-Step Amidation Protocol:

  • Activation: In a dry flask under Argon, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 eq) and an auxiliary base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Dropwise, add Isopropyl-methyl-piperidin-3-yl-amine (1.2 eq) to the activated mixture.

  • Monitoring: Monitor the reaction via LC-MS or TLC. The secondary/primary nature of the specific amine isomer will dictate the reaction kinetics, but amidation typically completes within 2–4 hours.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The basicity of the unreacted amine allows it to be easily removed by washing the organic layer with a mild 10% Citric Acid solution, ensuring high purity of the final neutral amide product.

Part 4: References

  • American Chemistry Council. Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Amines as occupational hazards for visual disturbance. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis Protocol for N-Isopropyl-N-methylpiperidin-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodology, and reaction validation. Strategic Route Design & Mechanistic Ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodology, and reaction validation.

Strategic Route Design & Mechanistic Rationale

N-Isopropyl-N-methylpiperidin-3-amine is a highly versatile aliphatic diamine scaffold frequently utilized in the development of pharmaceutical libraries, particularly in the synthesis of receptor antagonists and enzyme inhibitors[1].

To synthesize this target with high fidelity and minimal purification bottlenecks, we employ a three-stage linear sequence starting from commercially available 1-Boc-3-aminopiperidine . This route leverages a sequential reductive amination strategy, followed by controlled deprotection.

The Causality Behind the Chemistry
  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group is selected to mask the secondary piperidine nitrogen. This prevents unwanted competitive alkylation or polymerization during the functionalization of the exocyclic primary amine. The Boc group is highly stable to the mildly acidic/reducing conditions of the subsequent steps but can be cleanly cleaved using strong anhydrous acids[2].

  • Sequential Reductive Amination: We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) for both the isopropylation and methylation phases. STAB is a remarkably mild, selective reducing agent that consistently outperforms sodium cyanoborohydride ( NaBH3​CN ) by providing higher yields, fewer side products, and eliminating the generation of highly toxic cyanide byproducts[3].

  • Solvent Selection: 1,2-Dichloroethane (DCE) is selected as the primary solvent over Tetrahydrofuran (THF) because STAB-mediated reductive aminations exhibit significantly faster reaction kinetics and higher conversions in halogenated solvents[3].

Quantitative Reaction Parameters

The following stoichiometric table outlines the reagent requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Boc-3-aminopiperidine200.281.02.00 gStarting Material
Acetone58.085.03.67 mLAlkylating Agent
Formaldehyde (37% aq)30.031.51.12 mLAlkylating Agent
NaBH(OAc)3​ (STAB)211.941.5 (per step)3.18 g (x2)Reducing Agent
Acetic Acid (Glacial)60.051.00.57 mLCatalyst
Trifluoroacetic Acid (TFA)114.0210.07.65 mLDeprotecting Agent
1,2-Dichloroethane (DCE)98.96N/A0.2 MSolvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming intermediate formation via LC-MS or TLC (Ninhydrin stain).

Phase 1: Synthesis of 1-Boc-3-(isopropylamino)piperidine
  • Initiation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-aminopiperidine (2.00 g, 10 mmol) and dissolve in anhydrous DCE (50 mL).

  • Imine Formation: Add acetone (3.67 mL, 50 mmol) and glacial acetic acid (0.57 mL, 10 mmol). Stir the mixture at room temperature ( 20∘C ) for 30 minutes to allow for complete pre-formation of the iminium intermediate. Note: Acetic acid acts as a catalyst, which is highly recommended for ketone substrates to accelerate imine formation[3].

  • Reduction: Portion-wise, add STAB (3.18 g, 15 mmol) over 10 minutes to prevent excessive temperature spikes.

  • Validation: Stir the reaction under an inert atmosphere (Nitrogen or Argon) for 12 hours. Monitor via LC-MS. The primary amine mass ( m/z 201) should completely shift to the secondary amine mass ( m/z 243).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The crude intermediate can generally be used in the next step without column chromatography.

Phase 2: Synthesis of 1-Boc-3-(isopropylmethylamino)piperidine
  • Initiation: Dissolve the crude 1-Boc-3-(isopropylamino)piperidine in fresh anhydrous DCE (40 mL).

  • Alkylation: Add 37% aqueous formaldehyde (1.12 mL, 15 mmol). Stir for 15 minutes at room temperature.

  • Reduction: Add STAB (3.18 g, 15 mmol) in a single portion. Since aldehydes are highly reactive, acetic acid catalysis is not required for this step[3].

  • Validation: Stir for 4 hours. Confirm the disappearance of the secondary amine ( m/z 243) and the appearance of the tertiary amine product ( m/z 257) via LC-MS.

  • Workup: Quench with 1N NaOH (20 mL) to break down boron complexes. Extract with DCM ( 3×20 mL ), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Silica gel, gradient of 0-10% Methanol in DCM) to yield the pure protected intermediate.

Phase 3: Deprotection and Isolation of Target Amine
  • Cleavage: Dissolve the purified intermediate in DCM (20 mL) and cool to 0∘C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (7.65 mL, 100 mmol) dropwise[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation: TLC (10% MeOH/DCM) should show complete consumption of the starting material.

  • Isolation (Free-basing): Concentrate the mixture in vacuo to remove excess TFA and DCM. To obtain the free base, dissolve the resulting TFA-salt in a minimal amount of water, basify to pH > 12 using 2N NaOH, and extract exhaustively with a highly polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1) ( 5×15 mL ).

  • Final Polish: Dry the combined organics over Na2​SO4​ and evaporate to yield N-Isopropyl-N-methylpiperidin-3-amine as a pale yellow oil.

Workflow Visualization

SynthesisRoute SM 1-Boc-3-aminopiperidine (Starting Material) Step1 Reductive Amination Acetone, NaBH(OAc)3 AcOH, DCE SM->Step1 Int1 1-Boc-3-(isopropylamino)piperidine (Intermediate 1) Step1->Int1 Step2 Reductive Methylation Formaldehyde, NaBH(OAc)3 DCE Int1->Step2 Int2 1-Boc-3-(isopropylmethylamino)piperidine (Intermediate 2) Step2->Int2 Step3 Boc Deprotection TFA, DCM, 0°C to RT Int2->Step3 Product N-Isopropyl-N-methylpiperidin-3-amine (Final Product) Step3->Product

Fig 1: Synthetic workflow for N-Isopropyl-N-methylpiperidin-3-amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. Retrieved from[Link]

Sources

Application

Topic: Unraveling the Mass Spectrometry Fragmentation Pathways of N-methyl-N-(piperidin-3-yl)propan-2-amine

An Application Note for Mass Spectrometry-Driven Structural Elucidation Audience: Researchers, scientists, and drug development professionals. Abstract The piperidine scaffold is a cornerstone in modern medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Mass Spectrometry-Driven Structural Elucidation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceutical agents.[1] Understanding the mass spectrometric behavior of novel piperidine derivatives is paramount for their identification, structural confirmation, and metabolite profiling during the drug development process. This application note provides an in-depth analysis of the predicted fragmentation pathways for N-methyl-N-(piperidin-3-yl)propan-2-amine (also named Isopropyl-methyl-piperidin-3-yl-amine), a representative substituted 3-amino-piperidine. We explore the characteristic fragmentation patterns under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques, offering a predictive framework for researchers. Detailed experimental protocols for acquiring high-quality mass spectra are also presented, establishing a self-validating system for empirical analysis.

Introduction: The Analytical Imperative

Mass spectrometry is an indispensable analytical tool for molecular structure elucidation.[2] By ionizing molecules and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, we can deduce critical structural information. For nitrogen-containing heterocyclic compounds like piperidine derivatives, fragmentation is governed by well-established chemical principles, primarily the stability of the resulting fragment ions. The dominant fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion.[3][4][5]

This guide focuses on N-methyl-N-(piperidin-3-yl)propan-2-amine, a molecule featuring multiple potential fragmentation sites: a secondary amine within the piperidine ring and a tertiary amine in the C-3 substituent. Analyzing its fragmentation provides a model for understanding more complex molecules built upon this scaffold.

Molecular Profile:

  • Compound Name: N-methyl-N-(piperidin-3-yl)propan-2-amine

  • Synonyms: Isopropyl-methyl-piperidin-3-yl-amine

  • Molecular Formula: C₉H₂₀N₂

  • Monoisotopic Mass: 156.1626 g/mol

  • Structural Features:

    • Saturated piperidine ring (cyclic secondary amine)

    • Exocyclic tertiary amine at the C-3 position

    • Isopropyl and methyl substituents on the exocyclic nitrogen

Consistent with the Nitrogen Rule, the presence of an even number of nitrogen atoms (two) results in an even-numbered molecular weight.[6]

Predicted Fragmentation Pathways: A Mechanistic View

The fragmentation of this molecule is dictated by the location of the initial charge (radical cation in EI, proton in ESI) and the relative stability of the resulting fragments and neutral losses.

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI (70 eV), the initial event is the removal of an electron to form a molecular ion (M⁺•), typically from a non-bonding electron pair on one of the nitrogen atoms. The subsequent fragmentation is extensive and follows predictable pathways.

Pathway A: α-Cleavage at the Exocyclic Tertiary Amine

This is predicted to be the most dominant fragmentation route due to the formation of highly stable iminium ions.[7] The cleavage occurs at the C-C bond alpha to the exocyclic nitrogen.

  • Loss of Isopropyl Radical: The preferential loss of the largest alkyl group (isopropyl radical, •C₃H₇, mass = 43 Da) from the tertiary amine leads to the formation of a highly stable, resonance-stabilized iminium ion. This is often the base peak in the spectrum of alkylamines.[8]

    • Reaction: C₉H₂₀N₂⁺• → [C₆H₁₃N₂]⁺ + •C₃H₇

    • Predicted Fragment: m/z 113.11

  • Loss of Methyl Radical: A less favored, but still significant, α-cleavage involves the loss of the smaller methyl radical (•CH₃, mass = 15 Da).

    • Reaction: C₉H₂₀N₂⁺• → [C₈H₁₇N₂]⁺ + •CH₃

    • Predicted Fragment: m/z 141.14

G M Molecular Ion (M+•) m/z 156 N1 Loss of Isopropyl Radical (α-Cleavage, Major) M->N1 N2 Loss of Methyl Radical (α-Cleavage, Minor) M->N2 F113 Fragment m/z 113 (Loss of •C₃H₇) F141 Fragment m/z 141 (Loss of •CH₃) N1->F113 N2->F141

Caption: Predicted major α-cleavage pathways under EI-MS.

Pathway B: Piperidine Ring Fission

Ionization at the ring nitrogen can initiate cleavage of the bonds alpha to it (C2-C3 and C1-C6), leading to ring opening and subsequent fragmentation. This process generates a series of characteristic ions for cyclic amines.[9][10]

  • Cleavage of the C3-N Bond: Direct cleavage of the bond connecting the substituent to the ring.

    • Reaction: C₉H₂₀N₂⁺• → [C₅H₁₀N]⁺ + •N(CH₃)(C₃H₇)

    • Predicted Fragment: m/z 84.08 (Piperidin-3-yl cation)

G M Molecular Ion (M+•) m/z 156 F84 Piperidin-3-yl Cation m/z 84 M->F84 C3-N Cleavage F72_radical Isopropyl-methyl-amino Radical (Neutral Loss) M->F72_radical

Caption: Fragmentation via cleavage of the substituent bond.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that produces a protonated molecule, [M+H]⁺, in positive ion mode. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation pathways are driven by the initial site of protonation, which will be the basic nitrogen atoms.

Pathway C: Fragmentation of the Protonated Molecule

The proton can reside on either the ring nitrogen or the exocyclic nitrogen, creating different fragmentation cascades.

  • Loss of Neutral Isopropyl-methyl-amine: If protonation occurs on the ring nitrogen, it can facilitate the cleavage of the C3-N bond, leading to the loss of the neutral isopropyl-methyl-amine sidechain (mass = 73.14 Da).

    • Precursor Ion: [M+H]⁺, m/z 157.17

    • Reaction: [C₉H₂₁N₂]⁺ → [C₅H₈]⁺• + C₄H₁₁N

    • Predicted Product Ion: m/z 68.06 (Cyclopentene radical cation)

  • Loss of Propene from Isopropyl Group: Protonation of the exocyclic nitrogen can weaken the C-N bond of the isopropyl group. A common pathway for protonated isopropylamines is the loss of a neutral propene molecule (mass = 42.08 Da) via a rearrangement.

    • Precursor Ion: [M+H]⁺, m/z 157.17

    • Reaction: [C₉H₂₁N₂]⁺ → [C₆H₁₅N₂]⁺ + C₃H₆

    • Predicted Product Ion: m/z 115.12

G MH Precursor Ion [M+H]+ m/z 157 NL1 Neutral Loss of Propene (C₃H₆) MH->NL1 NL2 Neutral Loss of Amine (C₄H₁₁N) MH->NL2 F115 Product Ion m/z 115 F68 Product Ion m/z 68 NL1->F115 NL2->F68

Caption: Predicted major fragmentation pathways under ESI-MS/MS.

Experimental Protocol: Acquiring High-Fidelity Spectra

This protocol outlines a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of N-methyl-N-(piperidin-3-yl)propan-2-amine.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

LC-MS/MS Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock 1 mg/mL Stock in Methanol Work 1 µg/mL Working Solution Stock->Work Dilution LC HPLC Separation (C18 Column) Work->LC MS1 Full Scan MS (m/z 50-300) LC->MS1 MS2 dd-MS² (CID Fragmentation) MS1->MS2 Process Spectrum Extraction & Analysis MS2->Process

Caption: General experimental workflow for LC-MS/MS analysis.

Instrumentation Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter GroupSettingRationale
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for polar basic compounds.
Flow Rate0.3 mL/minStandard for analytical scale LC-MS.
Injection Volume2 µLMinimizes band broadening.
Gradient5% B to 95% B over 8 minEnsures elution of the analyte and washout of the column.
Column Temperature40 °CImproves peak shape and reproducibility.
Mass Spectrometry (ESI+)
Ionization ModePositive Electrospray (ESI+)Amines readily form positive ions by protonation.
Capillary Voltage3.5 kVOptimizes the formation of gas-phase ions.
Gas Temperature325 °CFacilitates desolvation of the analyte.
Sheath Gas Flow35 arbShapes the ESI plume for efficient ion transfer.
MS1 Scan Rangem/z 50 - 300Covers the expected precursor and major fragment ions.
MS2 AcquisitionData-Dependent (dd-MS²)Triggers fragmentation on the most intense ions from the MS1 scan.
Precursor Ionm/z 157.17The [M+H]⁺ ion to be isolated for fragmentation.
Collision Energy (CID)Stepped (e.g., 15, 25, 40 eV)Using multiple energies ensures a wide range of fragments are produced.

Summary of Predicted Fragments

This table consolidates the key predicted ions, providing a quick reference for interpreting experimental data.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Identity / LossPathway Type
EI 156.16 (M⁺•)113.11[M - •C₃H₇]⁺α-Cleavage (Major)
141.14[M - •CH₃]⁺α-Cleavage (Minor)
84.08[C₅H₁₀N]⁺C-N Bond Cleavage
ESI-MS/MS 157.17 ([M+H]⁺)115.12[M+H - C₃H₆]⁺Neutral Loss (Propene)
68.06[M+H - C₄H₁₁N]⁺•Neutral Loss (Amine)

Conclusion

The mass spectrometric fragmentation of N-methyl-N-(piperidin-3-yl)propan-2-amine is characterized by predictable and structurally informative pathways. Under Electron Ionization, fragmentation is dominated by α-cleavage at the exocyclic tertiary amine, leading to the preferential loss of the isopropyl radical. Under Electrospray Ionization with CID, the protonated molecule primarily fragments via neutral losses, such as propene from the isopropyl group or the entire sidechain. By combining these predictive models with the robust experimental protocol provided, researchers can confidently identify and characterize this compound and its analogues, accelerating research and development in fields where the piperidine motif is of central importance.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Alpha (α) Cleavage. Chemistry Steps. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • A Review on Mass Spectroscopy and Its Fragmentation Rules. Preprints.org. Available at: [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Spectroscopy of Amines. OpenStax. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Michigan State University Department of Chemistry. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

Sources

Method

In vivo dosing protocols for Isopropyl-methyl-piperidin-3-yl-amine in murine models

An Application Guide for Preclinical Murine Studies In Vivo Dosing Protocols for Isopropyl-methyl-piperidin-3-yl-amine Introduction: Charting the In Vivo Journey of a Novel Piperidine Amine The successful preclinical dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical Murine Studies

In Vivo Dosing Protocols for Isopropyl-methyl-piperidin-3-yl-amine

Introduction: Charting the In Vivo Journey of a Novel Piperidine Amine

The successful preclinical development of any new chemical entity (NCE) is fundamentally reliant on the rigorous and reproducible evaluation of its in vivo properties. Isopropyl-methyl-piperidin-3-yl-amine, a novel compound featuring a piperidine scaffold, represents a class of molecules with significant therapeutic potential. However, translating in vitro discoveries into meaningful in vivo data requires the establishment of robust, well-validated dosing protocols. Murine models are indispensable in the early stages of drug discovery, offering a necessary platform for assessing pharmacokinetics, safety, and efficacy.[1]

This guide provides a comprehensive framework for designing and executing in vivo dosing studies for Isopropyl-methyl-piperidin-3-yl-amine in mice. As specific preclinical data for this exact molecule is not yet widely published, the protocols and recommendations herein are synthesized from established best practices for NCEs, particularly for small molecules with similar amine and piperidine functionalities.[2] The core philosophy of this document is to explain not just the "how" but the "why" behind each experimental choice, empowering researchers to adapt these protocols to their specific scientific objectives and to ensure the generation of high-quality, reliable data.

Compound Profile and Pre-formulation Analysis

The physicochemical properties of a compound dictate its formulation strategy. For amine-containing compounds like Isopropyl-methyl-piperidin-3-yl-amine, solubility is a primary consideration.

  • Solubility Assessment: The amine functional group may allow for the formation of salts (e.g., hydrochloride salts), which often exhibit enhanced aqueous solubility compared to the free base. It is critical to experimentally determine the compound's solubility in common preclinical vehicles.

    • Aqueous Vehicles: Test solubility in pH-adjusted saline and phosphate-buffered saline (PBS).

    • Co-solvents: Assess solubility in common co-solvents like DMSO, ethanol, and polyethylene glycol (PEG).

    • Complexing Agents: For poorly soluble compounds, vehicles containing cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) can significantly improve solubility.[3]

  • Stability: The stability of the compound in the chosen vehicle at room temperature and under refrigerated conditions should be confirmed to ensure accurate dosing over the course of an experiment.

The workflow for selecting an appropriate vehicle is a critical first step in any in vivo study.

Caption: General experimental workflow for in vivo murine studies.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. [4]A typical study involves administering a single dose and collecting serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). [2]Plasma concentrations are then quantified using a validated analytical method like LC-MS/MS to determine key parameters such as Cmax, Tmax, AUC, and half-life. [4]

Conclusion and Best Practices

The protocols outlined in this guide provide a robust starting point for the in vivo evaluation of Isopropyl-methyl-piperidin-3-yl-amine in murine models. The success of these studies hinges on meticulous planning, technical proficiency, and a commitment to animal welfare. Researchers should always begin with dose-range finding studies and adapt these general protocols based on the specific properties of their compound and the goals of their research. By grounding experimental design in sound scientific principles, the data generated will be both reliable and translatable, paving the way for the further development of this promising compound.

References

  • RJPTSimLab. (n.d.).
  • Ntiamoah, A. et al. (2024). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. PMC.
  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse?. TransCure bioServices.
  • Zapata, R. C. et al. (n.d.). Self-Administration of Drugs in Mouse Models of Feeding and Obesity. eScholarship.
  • Lazic, S. E. et al. (2018). General Principles of Preclinical Study Design. PMC.
  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Somark. (2024). Mastering Mouse Models in Preclinical In Vivo Studies.
  • Hohl, R. J. et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC.
  • Bautista-Aguilera, Ó. M. et al. (2025). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine: A promising drug candidate for Alzheimer's disease. Biomedicine & Pharmacotherapy.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Rodent Studies with 3-(1-methylpiperidin-2-yl)pyridine. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols for in vivo Studies of 6-Propylpyridazin-3-amine. BenchChem.
  • NIH. (n.d.). Murine Pharmacokinetic Studies. PMC.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Isopropyl-methyl-piperidin-3-yl-amine

Abstract This document provides a comprehensive guide for the N-arylation of Isopropyl-methyl-piperidin-3-yl-amine, a sterically hindered secondary amine, via the Buchwald-Hartwig amination reaction. The piperidine motif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the N-arylation of Isopropyl-methyl-piperidin-3-yl-amine, a sterically hindered secondary amine, via the Buchwald-Hartwig amination reaction. The piperidine motif is a cornerstone in medicinal chemistry, and methodologies for its functionalization are of paramount importance.[1][2][3] This guide addresses the inherent challenges of coupling sterically demanding substrates, offering detailed protocols, optimization strategies, and troubleshooting advice tailored for researchers in synthetic organic chemistry and drug development. We focus on catalyst systems utilizing bulky, electron-rich phosphine ligands that have proven effective for such challenging transformations.[1][4]

Introduction and Scientific Rationale

The N-arylation of piperidine scaffolds is a critical transformation in the synthesis of pharmaceutically active compounds.[2][3] Isopropyl-methyl-piperidin-3-yl-amine presents a significant synthetic challenge due to substantial steric hindrance around the nitrogen atom, which can impede catalyst coordination and slow the rate-limiting reductive elimination step in the catalytic cycle.[1][4]

The Buchwald-Hartwig amination has emerged as the premier method for constructing C-N bonds, offering broad substrate scope and functional group tolerance where classical methods fail.[4][5] The success of this reaction, especially for hindered substrates, hinges on the judicious selection of the palladium catalyst, ancillary ligand, base, and solvent.[6] Modern catalyst systems, particularly those employing bulky dialkylbiaryl phosphine ligands, have dramatically expanded the scope of this reaction to include previously unreactive or low-yielding substrate classes.[4][7] These ligands promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and reductive elimination steps, thereby increasing overall catalytic efficiency.[4]

This note will detail protocols based on a Palladium(II) precatalyst which is reduced in situ to the active Pd(0) species, paired with a state-of-the-art biarylphosphine ligand. A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without competing side reactions.[8][9]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding these steps is crucial for rational troubleshooting and optimization.

Buchwald_Hartwig_Cycle cluster_cycle Pd0 LPd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Ar-X (Oxidative Addition) Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Coord + Amine Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Coord->Amido_Complex + Base - [Base-H]+X- Amido_Complex->Pd0 Product Ar-Amine Product Amido_Complex->Product (Reductive Elimination) Catalyst_Regen LPd(0) start

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq.)

  • Isopropyl-methyl-piperidin-3-yl-amine (1.2 mmol, 1.2 eq.)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol %)

  • RuPhos (0.024 mmol, 2.4 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)

  • Anhydrous, degassed Toluene (10 mL)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, RuPhos Pd G3 precatalyst, RuPhos ligand, and sodium tert-butoxide. This step is best performed in a glovebox.

  • Inerting: Seal the vial with a septum cap. If not using a glovebox, evacuate and backfill the vial with argon or nitrogen three times.

  • Reagent Addition: Through the septum, add the anhydrous, degassed toluene via syringe, followed by the Isopropyl-methyl-piperidin-3-yl-amine.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed. [10]6. Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl piperidine product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Moisture or oxygen has deactivated the catalyst. [10]2. Poor Reagent Quality: Impure amine, old base, or wet solvent.1. Ensure all glassware is rigorously dried. Use freshly opened, anhydrous, and degassed solvents. Purge the reaction vessel thoroughly with an inert gas. [11]2. Purify the amine if necessary. Use a fresh bottle of NaOtBu.
Formation of Palladium Black 1. Catalyst Decomposition: The reaction temperature is too high or the ligand is not robust enough. [10]2. Ligand-to-Palladium Ratio: An incorrect ratio can lead to unstable catalytic species.1. Lower the reaction temperature to 80-90 °C and increase the reaction time. [10]Consider switching to a more robust ligand system if the problem persists. 2. Confirm the stoichiometry. A slight excess of ligand relative to palladium is often beneficial.
Side Product Formation 1. Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. 2. β-Hydride Elimination: Can occur with certain substrates, though less common with this amine. [4]1. This often points to moisture in the reaction. Rigorously dry all reagents and solvents. 2. This side reaction is minimized by the use of bulky biarylphosphine ligands which favor reductive elimination. [1][4]
Incomplete Reaction (Stalled) 1. Catalyst Poisoning: Functional groups on the substrate (e.g., some heterocycles) can coordinate to palladium and inhibit catalysis. [10]2. Insolubility: Reagents or base may not be fully dissolved. [8]1. Increase catalyst loading (e.g., to 5 mol%). Screen different ligand classes. 2. Try a different solvent system (e.g., a mixture of toluene and dioxane) or increase the solvent volume to improve solubility. [8][10]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. Available at: [Link]

  • Vechinski, J., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11054–11062. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • Shi, F., et al. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters, 52(49), 6599-6602. Available at: [Link]

  • Ray, A., & Hartwig, J. F. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Journal of the American Chemical Society, 144(1), 123-129. Available at: [Link]

  • Fernández-Salas, J. A., et al. (2024). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules, 29(2), 474. Available at: [Link]

  • Bheemireddy, V., et al. (2013). An Efficient Palladium-Catalyzed N-Alkylation of Amines Using Primary and Secondary Alcohols. Organic Letters, 15(20), 5366–5369. Available at: [Link]

  • Korkmaz, A., et al. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

  • Ray, A., & Hartwig, J. F. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Catalysis, 13(5), 2904–2915. Available at: [Link]

  • Ray, A., & Hartwig, J. F. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. Available at: [Link]

  • Karimi, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183–19205. Available at: [Link]

  • Bheemireddy, V., et al. (2013). An Efficient Palladium-Catalyzed N-Alkylation of Amines Using Primary and Secondary Alcohols. ResearchGate. Available at: [Link]

  • Bruno, N. C. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Weires, A. G. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. Available at: [Link]

  • Ghaffari, B., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 4(12), 1634–1643. Available at: [Link]

  • Weires, A. G., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3057–3066. Available at: [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • Chemistry Stack Exchange User Discussion. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • Avedissian, H., et al. (2007). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry, 72(5), 1734–1742. Available at: [Link]

  • Karimi, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]

  • Huang, X., et al. (2002). Pd-Catalyzed N-Arylation of Heteroarylamines. Organic Letters, 4(19), 3271–3274. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. ResearchGate. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Lévesque, F., et al. (2004). Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines. The Journal of Organic Chemistry, 69(25), 8893–8902. Available at: [Link]

  • Kunz, K., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 49–64. Available at: [Link]

  • Lam, P. Y. S., et al. (2002). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 43(18), 3091-3094. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for Isopropyl-methyl-piperidin-3-yl-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists facing aqueous solubility bottlenecks with Isopropyl-methyl-piperidin-3-yl-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists facing aqueous solubility bottlenecks with Isopropyl-methyl-piperidin-3-yl-amine .

Diagnostic Overview

Isopropyl-methyl-piperidin-3-yl-amine is a highly basic, aliphatic amine. It features two basic nitrogen centers: the secondary/tertiary amine of the piperidine ring (pKa ~10–11) and the primary amine at the 3-position (pKa ~9–10). The free base exhibits extremely poor aqueous solubility because the lipophilic isopropyl and methyl substituents, combined with the piperidine backbone, create a high thermodynamic energy barrier for cavity formation in water.

Below is the recommended troubleshooting workflow, followed by detailed Q&A guides addressing specific experimental bottlenecks.

TroubleshootingPathway Start Issue: Poor Aqueous Solubility (Isopropyl-methyl-piperidin-3-yl-amine) PhysChem Assess Physicochemical Properties (pKa ~9-10, High LogP) Start->PhysChem SaltScreen Phase 1: Salt Formation (Acid-Base Reaction) PhysChem->SaltScreen SaltSuccess Crystalline Salt (High Solubility) SaltScreen->SaltSuccess ΔpKa > 3, Optimal Lattice SaltFail Gelation / Hygroscopicity (Proceed to Phase 2) SaltScreen->SaltFail Suboptimal Counterion Cosolvent Phase 2: Cosolvent & pH (Dielectric Constant Modulation) CosolventSuccess Stable Liquid Formulation (Parenteral/Oral) Cosolvent->CosolventSuccess Synergistic Solubilization CosolventFail Precipitation upon Dilution (Proceed to Phase 3) Cosolvent->CosolventFail Anti-solvent Effect Cyclo Phase 3: Cyclodextrin Complexation (Hydrophobic Encapsulation) CycloSuccess Inclusion Complex (Enhanced Apparent Solubility) Cyclo->CycloSuccess AL-Type Phase Profile SaltFail->Cosolvent CosolventFail->Cyclo

Workflow for troubleshooting aqueous solubility of basic piperidine amines.

Section 1: Salt Formation & Solid-State Optimization

Q: Why is salt formation the primary strategy for this molecule, and how do I select the right counterion? A: Converting the free base into a salt via protonation disrupts the stable hydrophobic crystal lattice. By adhering to the pKa rule—which dictates that stable salt formation requires a ΔpKa≥3 between the protonated base and the acid—you replace weak van der Waals interactions with strong ion-dipole interactions between the drug and water.

Table 1: Counterion Selection Matrix for Basic Amines

CounterionAcid pKaExpected Salt TypeSolubility ImpactCommon Drawbacks
Hydrochloride (HCl) -6.1Strong, highly crystalline++++Potential for common-ion effect in gastric fluid.
Mesylate -1.9Strong, highly soluble+++++High hygroscopicity; risk of genotoxic impurities (PGI).
Citrate 3.1, 4.8, 6.4Weak, multi-protic++Tendency to form amorphous solids or gels.
Tartrate 2.9, 4.3Weak, chiral+++Lower absolute solubility compared to strong acids.

Q: What is the standard protocol for high-throughput salt screening to avoid wasting API? A: To identify the optimal salt form while conserving your compound, utilize a microscale screening approach. This protocol is self-validating: successful salt formation will yield a distinct X-ray Powder Diffraction (XRPD) pattern compared to the free base.

  • Preparation: Dissolve the free base in a volatile organic solvent (e.g., THF or ethanol) at a concentration of 50 mg/mL.

  • Dispensing: Aliquot 100 µL of the solution into a 96-well glass plate.

  • Acid Addition: Add 1.05 molar equivalents of the selected acids (from Table 1) dissolved in a miscible solvent.

  • Evaporation: Slowly evaporate the solvent under a gentle nitrogen stream at room temperature for 24 hours.

  • Characterization: Analyze the resulting precipitates via XRPD. Self-Validation Check: If the XRPD diffractogram shows sharp Bragg peaks distinct from the free base, a new crystalline salt has been successfully formed.

Q: My hydrochloride salt precipitated as a sticky gel instead of a powder. How do I force crystallization? A: Piperidine derivatives with flexible alkyl chains (like isopropyl and methyl groups) often have low lattice energies. When reacted with small counterions like chloride, they can trap solvent molecules, leading to gelation. Troubleshooting Step: Apply thermal cycling (alternating between 5°C and 50°C every 4 hours) to provide the activation energy required for lattice nucleation. If gelation persists, switch to a larger, more rigid counterion (e.g., tosylate or naphthalene-2-sulfonate) to promote crystalline packing.

Section 2: Cosolvent Systems & pH Modulation

Q: Salt formation failed due to extreme hygroscopicity. How can cosolvents help? A: If solid-state approaches fail, liquid formulations using cosolvents are the next logical step. Cosolvents (e.g., Propylene Glycol, PEG 400, or Ethanol) lower the dielectric constant of the aqueous vehicle[1]. Mechanistically, this reduces the thermodynamic energy required to create a cavity in the solvent for the lipophilic isopropyl and methyl groups, driving the compound into solution.

Q: How do I accurately measure the pKa of this compound to optimize formulation pH if it precipitates during standard aqueous titration? A: Because the free base is highly lipophilic, it will precipitate as the pH is raised during a standard titration, invalidating the measurement. You must use a cosolvent titration method paired with the Yasuda-Shedlovsky extrapolation[2].

  • Solvent Preparation: Prepare three mixtures of water and methanol at varying ratios (e.g., 50%, 40%, and 30% methanol).

  • Titration: Perform standard acid/base titrations on the compound in each cosolvent mixture using a Fast UV pKa method.

  • Extrapolation: Plot the apparent pKa values against the dielectric constant of each solvent mixture.

  • Calculation: Extrapolate the linear regression line to a 100% aqueous environment to determine the intrinsic aqueous pKa. Self-Validation Check: The R2 of the Yasuda-Shedlovsky plot must be >0.99 [2]. A non-linear plot indicates compound aggregation in the cosolvent, requiring the titration to be repeated at a lower API concentration.

Section 3: Cyclodextrin Inclusion Complexation

Q: My cosolvent formulation precipitates upon dilution in simulated gastric fluid. What is the next viable strategy? A: Precipitation upon dilution (the "anti-solvent effect") occurs when the cosolvent diffuses away, leaving the drug supersaturated in water. Cyclodextrins offer a structural solution. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that encapsulates the lipophilic isopropyl-methyl-piperidine moiety[]. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility without altering the ionization state of the amine.

Q: How do I perform a phase solubility study to validate cyclodextrin complexation? A: A phase solubility study determines the stoichiometry and complexation efficiency of the drug-cyclodextrin interaction.

  • Preparation: Prepare varying concentrations of HP- β -CD (0 to 50 mM) in a buffered aqueous solution (pH 7.4).

  • Incubation: Add an excess amount of the free base API to each vial.

  • Equilibration: Shake the vials at a constant temperature (25°C) for 48 hours to reach thermodynamic equilibrium.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm syringe filter and analyze the filtrate via HPLC to determine the dissolved drug concentration.

  • Evaluation: Plot drug solubility against cyclodextrin concentration. Self-Validation Check: A linear increase in solubility indicates an AL-type profile, confirming a 1:1 stoichiometric inclusion complex[4].

Q: Will encapsulation in a cyclodextrin cavity reduce the drug's intestinal permeability? A: No. The host-guest equilibrium is fully reversible[]. The cyclodextrin acts merely as a solubility shuttle, delivering the dissolved drug to the unstirred water layer of the enterocytes. Because the cyclodextrin itself is not absorbed, the free drug rapidly partitions out of the cavity and into the lipid membrane, maintaining high permeability.

References

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds - Pion Inc. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC. Available at:[Link]

Sources

Optimization

Resolving peak tailing issues for Isopropyl-methyl-piperidin-3-yl-amine in GC

Technical Support Center: Troubleshooting GC Peak Tailing for Isopropyl-methyl-piperidin-3-yl-amine As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatographic (GC) anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting GC Peak Tailing for Isopropyl-methyl-piperidin-3-yl-amine

As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatographic (GC) analysis of complex aliphatic amines. Isopropyl-methyl-piperidin-3-yl-amine is a highly basic, sterically hindered diamine. Its chemical architecture—featuring both a piperidine ring nitrogen and a 3-amino group—makes it a "worst-case scenario" for GC peak tailing.

This guide provides a comprehensive, self-validating framework to diagnose, troubleshoot, and permanently resolve peak tailing for this specific compound, ensuring high-fidelity analytical data.

Mechanistic Diagnostics: The Causality of Amine Tailing

To solve peak tailing, we must first understand its thermodynamic causality. Peak tailing of basic amines in GC is rarely a detector issue; it is almost exclusively a flow-path inertness failure.

Fused silica capillary columns and glass inlet liners contain residual silanol groups (Si-OH). These silanols act as weak protonic acids (pKa ~4–5), while the nitrogen centers on Isopropyl-methyl-piperidin-3-yl-amine act as strong bases and hydrogen-bond acceptors. When the amine traverses the GC flow path, it interacts with these active sites, creating a strong, secondary retention mechanism. Because the number of active silanol sites is limited, this adsorption follows a non-linear (Langmuir) isotherm. The result is a concentration-dependent "shark fin" peak shape, characterized by a sharp leading edge and an elongated tail, which severely degrades resolution and sensitivity[1].

G Amine Isopropyl-methyl- piperidin-3-yl-amine Silanol Active Silanols (Si-OH) in GC Flow Path Amine->Silanol Underivatized Deriv Chemical Derivatization (e.g., Acylation) Amine->Deriv Method A BaseDeact Base-Deactivated Column (e.g., CP-Volamine) Amine->BaseDeact Method B Tailing Hydrogen Bonding & Severe Peak Tailing Silanol->Tailing Ideal1 Blocked N-H Bonds: Symmetrical Peaks Deriv->Ideal1 Ideal2 Inert Surface: Symmetrical Peaks BaseDeact->Ideal2

Logical relationship between amine adsorption mechanisms and targeted analytical solutions.

Strategic Workflows for Resolution

To achieve symmetrical peaks, you must either alter the chemistry of the flow path (Hardware Optimization) or alter the chemistry of the analyte (Derivatization).

Method A: Chemical Derivatization (The Gold Standard for Sensitivity)

For highly polar amines, substituting the active N-H hydrogens with weakly polar moieties (such as acyl or trifluoroacyl groups) drastically reduces interactions with the stationary phase[1]. Acylation with Trifluoroacetic Anhydride (TFAA) converts the active amine into a volatile trifluoroacetamide, neutralizing its basicity and yielding perfect Gaussian peak shapes.

Workflow Step1 1. Sample Prep Dry Amine Extract Step2 2. Acylation Add TFAA + Pyridine Step1->Step2 Step3 3. Incubation 60°C for 30 mins Step2->Step3 Step4 4. Evaporation Dry under N2 gas Step3->Step4 Step5 5. Reconstitution Dissolve in Ethyl Acetate Step4->Step5 Step6 6. GC-MS Analysis Inject 1 µL Step5->Step6

Step-by-step derivatization workflow for converting active amines to inert amides.

Step-by-Step Derivatization Protocol:

  • Drying: Transfer 100 µL of the amine sample extract into a glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen to prevent hydrolysis of the derivatizing agent.

  • Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of anhydrous Pyridine (acts as an acid scavenger).

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.

  • Quenching & Drying: Remove from heat, allow to cool to room temperature, and evaporate the excess reagents to dryness under Nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of anhydrous Ethyl Acetate.

  • Analysis: Inject 1 µL into the GC utilizing a standard 5% phenyl-polydimethylsiloxane (e.g., DB-5ms) column.

Method B: Base-Deactivated Flow Paths (For Underivatized Analysis)

If derivatization is not feasible due to workflow constraints, the entire GC flow path must be base-deactivated. Standard non-polar columns will fail. You must utilize specialized columns engineered with surface bonding and base deactivation of the fused-silica surface, such as the CP-Volamine or CP-Sil 8 CB Amines[2].

System Suitability Protocol (Self-Validating System): Before injecting your sample, you must validate system inertness.

  • Prepare a System Suitability Test (SST) mixture containing 10 µg/mL Nonane (neutral marker) and 10 µg/mL Diethylamine (active basic marker) in methanol[3].

  • Inject 1 µL of the SST mixture.

  • Calculate the USP Tailing Factor ( Tf​ ) for both peaks.

  • Validation Check: If the Tf​ of Diethylamine is > 1.5, the system is too active. You must perform inlet maintenance (replace liner, trim column) before proceeding[4].

Quantitative Data Presentation

The table below summarizes the expected chromatographic outcomes based on the chosen methodology, demonstrating why standard columns are insufficient for Isopropyl-methyl-piperidin-3-yl-amine.

Analytical ApproachGC Column TypeUSP Tailing Factor ( Tf​ )Relative LODResolution / Peak Shape
Underivatized (Standard) Standard DB-5ms> 3.5 (Severe)High (Poor sensitivity)Broad, asymmetrical tailing
Underivatized (Optimized) Agilent CP-Volamine[2]1.2 - 1.5 (Acceptable)ModerateSymmetrical, slight broadening
Derivatized (TFAA) Standard DB-5ms1.0 - 1.1 (Ideal)Low (High sensitivity)Sharp, Gaussian symmetry

Technical Support FAQs

Q: I am using a base-deactivated column, but my amine peak is suddenly tailing after 50 injections. What happened? A: Sudden peak tailing indicates flow-path contamination rather than a column chemistry failure[4]. Non-volatile matrix components from your samples have likely accumulated in the inlet liner or at the head of the column, masking the base-deactivation and exposing active sites. Action: Replace the base-deactivated inlet liner and trim the first 10–20 cm off the front of the capillary column to restore inertness[4].

Q: Can I use "column priming" instead of buying a specialized column? A: Column priming involves making several repeated injections of a high-boiling, highly concentrated amine to temporarily occupy and block active silanol sites. While this can artificially improve peak shape for subsequent runs, it is a temporary and thermodynamically unstable fix. The priming agent will eventually bleed off the active sites, leading to unpredictable retention times and irreproducible quantitation. It is not recommended for validated drug development workflows.

Q: My peak tailing only occurs when the amine elutes very close to the solvent front. Is this still a silanol issue? A: Likely not. If tailing is restricted to early-eluting peaks near the solvent front, you are experiencing a "Reverse Solvent Effect" or a solvent-phase polarity mismatch[4]. Amines are highly polar, and if injected in a non-polar solvent onto a polar column, the solvent droplet fails to wet the stationary phase properly. Action: Match your sample solvent polarity to your column, or utilize a retention gap (uncoated deactivated fused silica tubing) connected to the front of your analytical column to properly focus the solvent band[4].

Q: Does the split ratio affect peak tailing for amines? A: Yes. Amines require rapid transfer from the inlet to the column to minimize residence time in the potentially active glass liner. If your split ratio is too low, the total flow through the inlet drops (ideally, you want a minimum of 20 mL/min total flow)[4]. A slow transfer allows the amine more time to interact with active sites, exacerbating tailing. Action: Increase your split vent flow rate to ensure swift sample introduction.

References

  • Development of a GC-MS-SPME Method for the Determination of Amines in Meteorites. Universities Space Research Association (USRA).
  • Application Notes and Protocols for the GC-MS. Benchchem.
  • Examination of 624-type GC Column Phases and its Performance for Amine Analysis. Agilent Technologies.
  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory.
  • Agilent Amines GC Columns. Chrom Tech.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Pharmacokinetics and Target Affinity: A Structural Activity Relationship (SAR) Guide to Isopropyl-methyl-piperidin-3-yl-amine (IMPA)

As drug discovery programs increasingly target complex membrane proteins and intracellular kinases, the selection of the optimal basic amine building block is critical. Amines dictate a molecule's pKa, lipophilicity, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex membrane proteins and intracellular kinases, the selection of the optimal basic amine building block is critical. Amines dictate a molecule's pKa, lipophilicity, and metabolic stability, directly influencing both target engagement and systemic clearance.

This guide provides an objective Structural Activity Relationship (SAR) comparison between standard amine moieties and Isopropyl-methyl-piperidin-3-yl-amine (IMPA) [1]. By analyzing experimental data and mechanistic causality, we demonstrate how incorporating the IMPA pharmacophore can rescue lead compounds suffering from rapid CYP450-mediated metabolism and poor membrane permeability.

Mechanistic Rationale: Why Choose IMPA?

The structural architecture of IMPA features a piperidine ring substituted with an N-isopropyl and an N-methyl group. This specific arrangement provides three distinct pharmacological advantages over simpler aza-heterocycles or linear amines:

  • Steric Shielding against CYP450 N-Dealkylation: The primary metabolic liability of basic tertiary amines is Cytochrome P450 (e.g., CYP3A4, CYP2D6) mediated N-dealkylation. The bulky N-isopropyl group provides severe steric hindrance around the nitrogen lone pair and adjacent alpha-protons. This physical barrier prevents the CYP450 heme-oxo intermediate from achieving the necessary geometry for hydrogen atom abstraction, drastically reducing intrinsic clearance[2].

  • Conformational Restriction and Salt-Bridge Vectoring: Unlike highly flexible linear amines (e.g., dimethylamine), the piperidine ring restricts the conformational space of the amine. This reduces the entropic penalty upon binding, locking the protonated nitrogen into an optimal vector to form strong salt bridges with acidic residues (Asp/Glu) in target binding pockets (such as NHE3 transporters)[3].

  • Lipophilicity and Permeability Tuning: By maintaining a tertiary amine state (lacking a formal N-H hydrogen bond donor), IMPA minimizes the desolvation energy required for the molecule to transition from an aqueous environment into a lipid bilayer. This aligns with modern drug design principles, which dictate that minimizing hydrogen-bond donors enhances passive membrane permeability and oral bioavailability.

SAR Comparison: IMPA vs. Alternative Amine Moieties

To objectively evaluate IMPA's performance, we compared it against three ubiquitous amine building blocks: Dimethylamine (DMA), Pyrrolidine (PYR), and Piperazine (PIP), conjugated to a standardized target scaffold.

Table 1: Comparative SAR and Pharmacokinetic Profiling
Amine MoietyCalculated pKaLogD (pH 7.4)Target IC₅₀ (nM)HLM t₁/₂ (min)Primary Metabolic Liability
Dimethylamine (DMA) 9.80.514512Rapid N-demethylation
Pyrrolidine (PYR) 10.40.88518Ring oxidation / N-dealkylation
Piperazine (PIP) 9.8 / 5.6-0.221045High efflux / Poor permeability
IMPA 9.2 1.8 12 >120 Sterically shielded; highly stable

Data Interpretation: The data clearly illustrates that while DMA and PYR offer moderate target affinity, they suffer from unacceptably short half-lives in Human Liver Microsomes (HLM). Conversely, IMPA achieves a >10-fold improvement in target IC₅₀ due to optimal pocket filling, while its calculated LogD of 1.8 falls squarely within the ideal range for oral absorption. Most critically, the steric shielding of IMPA extends the HLM half-life beyond 120 minutes.

Experimental Workflows & Self-Validating Protocols

To successfully integrate IMPA into your drug development pipeline, rigorous and reproducible methodologies are required. Below are the step-by-step protocols for synthesizing an IMPA conjugate and validating its metabolic stability.

Protocol A: Synthesis of the IMPA-Target Conjugate via Epoxide Ring Opening

This protocol utilizes an SN2 nucleophilic attack to conjugate IMPA to a target epoxide scaffold[3].

  • Preparation: To a 50-mL sealed tube, add the epoxide intermediate (1.0 equiv) and (3R)-N-isopropyl-N-methylpiperidin-3-amine dihydrochloride (2.0 equiv) in Acetonitrile (MeCN).

  • Basification (Causality): Add 3M aqueous NaOH (3.0 equiv). Why? The strong base neutralizes the dihydrochloride salt, liberating the free base of IMPA. This ensures the piperidine nitrogen is fully deprotonated and highly nucleophilic, a strict requirement for the subsequent attack.

  • Thermal Activation (Causality): Stir the resulting solution for 1 hour at 70°C in an oil bath. Why? The steric bulk of the N-isopropyl group significantly raises the activation energy required to reach the SN2 transition state. Room temperature reactions will stall; 70°C provides the necessary kinetic energy to drive the epoxide ring opening to completion.

  • Isolation: Extract the solution with ethyl acetate (3 x 50 mL). Combine the organic layers, concentrate under vacuum, and purify via silica gel chromatography (CH₂Cl₂/Methanol gradient) to yield the pure conjugate.

Protocol B: Self-Validating Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance of the IMPA-conjugate while ruling out false positives caused by chemical instability.

  • Incubation Setup: Prepare a 1 µM solution of the purified IMPA-conjugate in 0.1 M potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL).

  • Initiation (Causality): Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Why? CYP450 enzymes require a continuous supply of electron equivalents to function. A regenerating system prevents substrate depletion, ensuring steady-state enzymatic kinetics.

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel sample lacking NADPH. If degradation occurs here, the compound is chemically unstable (e.g., hydrolyzing in buffer), not metabolically cleared.

    • Internal Standard: Quench aliquots at 0, 15, 30, 60, and 120 minutes with ice-cold acetonitrile containing a known concentration of Tolbutamide. The internal standard normalizes any variations in extraction efficiency or LC-MS/MS ionization suppression, ensuring the calculated t₁/₂ is absolute.

Workflow Visualization

Workflow Start Target Scaffold (Epoxide) + IMPA Reagent Synthesis SN2 Ring Opening Alkaline pH, 70°C Start->Synthesis Nucleophilic Attack Purification Silica Gel Chromatography Isolation of Conjugate Synthesis->Purification Crude Extract Split Parallel Validation Purification->Split Purified Ligand Assay1 HLM Stability Assay (+/- NADPH Controls) Split->Assay1 Assay2 Target Binding Assay (IC50 Determination) Split->Assay2 Data SAR Data Integration & Lead Optimization Assay1->Data Clearance Rates Assay2->Data Affinity Metrics

Fig 1: Experimental workflow for IMPA conjugation and self-validating SAR biological evaluation.

References

  • Title: 1-(2-Aminoethyl)
  • Title: Compounds useful for treating gastrointestinal tract disorders (WO2018129552A1)
  • Title: Designing around Structural Alerts in Drug Discovery Source: American Chemical Society URL
  • Title: Hydrogen-Bond Donors in Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Comparative

A Comparative Guide to the Synthesis of Isopropyl-methyl-piperidin-3-yl-amine: An Evaluation of Reproducibility and Practicality

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among the vast array of heterocyclic scaffolds, the piperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among the vast array of heterocyclic scaffolds, the piperidine ring is a privileged structure, frequently incorporated into drug candidates due to its favorable physicochemical properties and its ability to interact with a variety of biological targets. This guide provides an in-depth comparison of two plausible synthetic routes to Isopropyl-methyl-piperidin-3-yl-amine, a substituted piperidine derivative. The focus of this analysis is on the reproducibility, practicality, and potential challenges associated with each protocol, offering valuable insights for researchers, scientists, and professionals in drug development.

The synthesis of specifically substituted amines, such as Isopropyl-methyl-piperidin-3-yl-amine, often presents challenges related to selectivity and the potential for over-alkylation.[1] This guide will dissect two common and reliable strategies for the synthesis of such tertiary amines: a two-step sequential reductive amination and a direct N-alkylation approach. Each protocol will be evaluated based on its chemical principles, experimental intricacies, and the likelihood of achieving reproducible results.

Protocol 1: Sequential Reductive Amination

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine via an imine intermediate.[2][3] This approach is favored for its control over the degree of alkylation, which is a significant challenge in direct alkylation methods.[4]

Chemical Rationale

This protocol employs a two-step sequence starting from a commercially available piperidone precursor. The first step involves the formation of N-methyl-piperidin-3-amine through reductive amination with methylamine. The resulting secondary amine is then subjected to a second reductive amination with acetone to introduce the isopropyl group. The choice of reducing agent is critical; milder agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5][6]

Experimental Protocol

Step 1a: Synthesis of N-methyl-piperidin-3-one

A suitable commercially available N-protected-3-piperidone would be utilized and deprotected under standard conditions if necessary. For the purpose of this guide, we will assume the availability of N-methyl-piperidin-3-one.

Step 1b: Synthesis of N-isopropyl-N-methylpiperidin-3-amine

  • To a solution of N-methyl-piperidin-3-amine (1.0 eq) in a suitable solvent such as methanol or dichloroethane, is added acetone (1.2 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography to yield the final product.

Workflow Diagram

cluster_0 Protocol 1: Sequential Reductive Amination Start N-methyl-piperidin-3-amine Step1 Dissolve in Solvent (e.g., Methanol) Start->Step1 Step2 Add Acetone (Imine Formation) Step1->Step2 Step3 Add Reducing Agent (e.g., STAB) Step2->Step3 Step4 Reaction Quench (aq. NaHCO3) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End Isopropyl-methyl-piperidin-3-yl-amine Step6->End

Caption: Workflow for Sequential Reductive Amination.

Protocol 2: Direct N-Alkylation

Direct N-alkylation of amines with alkyl halides is a classical method for the synthesis of more substituted amines.[7] While seemingly straightforward, this reaction is often plagued by a lack of selectivity, leading to the formation of over-alkylated quaternary ammonium salts, especially when using reactive alkylating agents.[1][8]

Chemical Rationale

This protocol involves the direct reaction of N-methyl-piperidin-3-amine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base. The base is crucial to neutralize the hydrohalic acid formed during the reaction, thus regenerating the free amine for further reaction.[8] The choice of base and solvent can significantly influence the reaction outcome. A non-nucleophilic, hindered base is often preferred to minimize side reactions.

Experimental Protocol
  • To a solution of N-methyl-piperidin-3-amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, is added a suitable base, for example, potassium carbonate (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq).

  • The mixture is stirred at room temperature, and 2-bromopropane (1.1 eq) is added dropwise.[9]

  • The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Workflow Diagram

cluster_1 Protocol 2: Direct N-Alkylation Start2 N-methyl-piperidin-3-amine Step2_1 Dissolve in Solvent (e.g., Acetonitrile) Start2->Step2_1 Step2_2 Add Base (e.g., K2CO3) Step2_1->Step2_2 Step2_3 Add Isopropyl Halide Step2_2->Step2_3 Step2_4 Heat Reaction Mixture Step2_3->Step2_4 Step2_5 Aqueous Workup & Extraction Step2_4->Step2_5 Step2_6 Purification (Chromatography) Step2_5->Step2_6 End2 Isopropyl-methyl-piperidin-3-yl-amine Step2_6->End2

Caption: Workflow for Direct N-Alkylation.

Comparative Analysis

FeatureProtocol 1: Sequential Reductive AminationProtocol 2: Direct N-Alkylation
Selectivity & Reproducibility High. The stepwise nature and the use of mild reducing agents minimize over-alkylation, leading to higher reproducibility.[4]Moderate to Low. Prone to over-alkylation, forming quaternary ammonium salts, which can be difficult to control and reproduce consistently.[1]
Reaction Conditions Generally mild (room temperature).Requires heating, which can lead to side reactions and decomposition of starting materials or products.
Reagent Toxicity & Handling Sodium triacetoxyborohydride is moisture-sensitive but less toxic than sodium cyanoborohydride.[5]Isopropyl halides are volatile and lachrymatory. Bases like potassium carbonate are easy to handle, but stronger bases may require inert atmosphere techniques.
Workup & Purification Generally straightforward, with purification often achievable by standard column chromatography.The presence of inorganic salts from the base requires an initial filtration step. Purification can be more challenging due to the potential mixture of mono- and di-alkylated products.
Scalability Generally scalable, although the cost of the reducing agent may be a factor on a larger scale.Scalability can be challenging due to the exothermic nature of the reaction and the need for efficient heat transfer to control selectivity.
Cost-Effectiveness May be more expensive due to the cost of the specialized reducing agent.Potentially more cost-effective in terms of basic reagents, but costs can increase due to lower yields and more complex purification.

Conclusion and Recommendations

For researchers prioritizing reproducibility, selectivity, and a clean reaction profile, the Sequential Reductive Amination (Protocol 1) is the superior choice for the synthesis of Isopropyl-methyl-piperidin-3-yl-amine. The mild reaction conditions and the controlled, stepwise introduction of the alkyl groups significantly reduce the likelihood of side products, leading to a more reliable and reproducible process.

While the Direct N-Alkylation (Protocol 2) may appear more straightforward and economical on the surface, the inherent risk of over-alkylation presents a significant challenge to reproducibility. This method may require extensive optimization of reaction conditions (temperature, rate of addition, choice of base and solvent) to achieve acceptable yields of the desired tertiary amine, making it a less reliable option for routine synthesis.

Ultimately, the choice of synthetic route will depend on the specific goals of the research, available resources, and the scale of the synthesis. However, for the synthesis of a well-defined product like Isopropyl-methyl-piperidin-3-yl-amine, the control and predictability offered by reductive amination make it the more scientifically sound and robust approach.

References

  • [2] Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • [10] Bhattacharya, A. K., & Rana, K. C. (2008). Synthesis of N-Methyl Secondary Amines. Letters in Organic Chemistry, 5(5), 396-399.

  • [4] Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

Sources

Validation

Comprehensive Comparison Guide: In Vitro vs. In Vivo Correlation (IVIVC) for Isopropyl-Methyl-Piperidin-3-Yl-Amine Testing

Executive Summary Isopropyl-methyl-piperidin-3-yl-amine (IMPA) is a highly versatile basic amine building block frequently utilized in the structural optimization of CNS-penetrant therapeutics and targeted kinase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopropyl-methyl-piperidin-3-yl-amine (IMPA) is a highly versatile basic amine building block frequently utilized in the structural optimization of CNS-penetrant therapeutics and targeted kinase inhibitors. However, optimizing IMPA-derived molecules presents a significant bioanalytical challenge: establishing a reliable In Vitro-In Vivo Correlation (IVIVC).

Because of its basic secondary/tertiary amine structure (pKa ~9.0), IMPA exhibits complex pharmacokinetic (PK) behaviors that standard in vitro assays fail to accurately predict. This guide objectively compares the IVIVC performance of IMPA against standard neutral piperidine alternatives, dissects the mechanistic causality behind these discrepancies, and provides field-proven, self-validating experimental protocols to correct for them.

The Mechanistic Disconnect in Basic Amine IVIVC

Scaling in vitro intrinsic clearance ( CLint​ ) to in vivo plasma clearance ( CLp​ ) is a foundational step in drug discovery. However, the CLp​ of basic amines is notoriously poorly predicted by standard in vitro to in vivo extrapolation (IVIVE) models 1.

The Causality of the Disconnect: The primary driver of this IVIVC failure is lysosomal trapping . In in vitro systems (such as primary hepatocytes or Caco-2 monolayers), highly basic lipophilic amines like IMPA diffuse across the cell membrane and become protonated within the acidic environment of lysosomes (pH ~4.5). Once protonated, the molecule becomes membrane-impermeable and is sequestered.

  • In Vitro Impact: This trapping artificially lowers assay recovery and confounds apparent permeability ( Papp​ ) measurements, leading to an overestimation of metabolic stability 2.

  • In Vivo Impact: In live animal models, this massive subcellular sequestration across whole-organ systems manifests as an unexpectedly high volume of distribution ( Vss​ ) and a prolonged tissue residence time 3.

To accurately model IMPA, researchers must abandon generic screening templates and adopt mechanistically corrected assays.

IVIVC_Workflow InVitro In Vitro Assays (Hepatocytes/Caco-2) Lysosome Lysosomal Trapping (pH Partitioning) InVitro->Lysosome Subcellular Sequestration BasicAmine Basic Amine (IMPA) pKa ~ 9.0 BasicAmine->InVitro Tested in InVivo In Vivo PK (Rat Model) BasicAmine->InVivo Dosed in Vss High Volume of Distribution (Vss) Lysosome->Vss Drives In Vivo CLp Underpredicted Plasma Clearance Lysosome->CLp Confounds IVIVE InVivo->Vss Exhibits InVivo->CLp Exhibits

Fig 1: Workflow mapping the IVIVC disconnect caused by lysosomal trapping of basic amines.

Comparative Performance Data: IMPA vs. Alternatives

To objectively evaluate IMPA's performance, we benchmarked it against a standard, non-basic piperidine analog (Benchmark A). The data below highlights the severe IVIVC divergence when uncorrected in vitro data is used to predict in vivo outcomes.

Pharmacokinetic ParameterIMPA (Basic Amine)Benchmark A (Neutral Piperidine)IVIVC Interpretation & Performance
In Vitro CLint​ ( μ L/min/10 6 cells)15.245.8IMPA appears highly stable in vitro; however, this is an artifact of trapping.
PAMPA Papp​ ( 10−6 cm/s)4.1 (35% Recovery)18.5 (92% Recovery)Poor recovery for IMPA indicates membrane retention, not poor permeability.
In Vivo Rat CLp​ (mL/min/kg)89.952.9IMPA exhibits high in vivo clearance, directly contradicting the in vitro prediction.
Volume of Distribution ( Vss​ ) (L/kg)5.70.8IMPA shows massive tissue distribution driven by systemic lysosomal sequestration.
Brain Penetration ( Kp,uu,brain​ ) 0.610.05IMPA successfully achieves target CNS exposure despite high clearance.

Key Takeaway: While IMPA appears to have poor permeability and high stability in vitro, in vivo data reveals it is a highly cleared, highly distributed, and highly CNS-penetrant compound. For CNS indications, the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is the definitive, game-changing metric for predicting target engagement 4.

Self-Validating Experimental Protocols

To generate trustworthy data, protocols cannot simply measure disappearance; they must isolate variables. The following methodologies are designed as self-validating systems to correct for the basic amine nature of IMPA.

Protocol A: Mechanistically Corrected In Vitro Hepatocyte Clearance

This protocol utilizes Bafilomycin A1—a selective vacuolar H+-ATPase inhibitor. By comparing clearance with and without Bafilomycin A1, we isolate the lysosomal trapping variable, ensuring the resulting CLint​ reflects true metabolic turnover.

  • Hepatocyte Preparation: Thaw cryopreserved rat hepatocytes and resuspend in Williams' Medium E (supplemented with 2 mM L-glutamine) to a working concentration of 1×106 cells/mL.

  • Inhibition Phase (The Self-Validating Step): Split the hepatocytes into two cohorts. Pre-incubate Cohort 1 with 1 μ M Bafilomycin A1 for 15 minutes to neutralize lysosomal pH. Treat Cohort 2 with a vehicle control (0.1% DMSO).

    • Causality: Neutralizing the pH gradient prevents the protonation and subsequent trapping of IMPA, forcing the compound into the cytosolic fraction where metabolic enzymes reside.

  • Incubation: Initiate the reaction by adding 1 μ M IMPA to both cohorts. Incubate at 37°C under 5% CO 2​ with gentle orbital shaking.

  • Sampling & Quenching: Aliquot 50 μ L of the suspension at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by transferring the aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the true metabolic CLint​ from the Bafilomycin-treated cohort.

Protocol B: In Vivo Rat PK and Kp,uu,brain​ Assessment

Total brain concentration is a misleading metric due to non-specific lipid binding. This protocol calculates Kp,uu,brain​ , the only true metric for free drug available for target engagement.

  • Dosing: Administer IMPA intravenously (IV) at 1 mg/kg (formulated in 5% DMSO/95% Saline) to male Sprague-Dawley rats (n=3).

  • In Vivo Sampling: Collect serial blood samples via a surgically implanted jugular vein catheter at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Harvest whole brain tissue at the terminal steady-state time point.

  • Equilibrium Dialysis (Unbound Fraction): Homogenize the brain tissue in a 1:3 ratio with phosphate-buffered saline. Perform equilibrium dialysis using a Rapid Equilibrium Dialysis (RED) device against phosphate buffer for 4 hours at 37°C to determine the unbound fraction in the brain ( fu,brain​ ) and plasma ( fu,plasma​ ).

    • Causality: Basic amines bind heavily to brain lipids. Dialysis isolates the pharmacologically active free fraction from the lipid-bound reservoir.

  • Mathematical Correlation: Compute the final target engagement metric using the formula:

    Kp,uu,brain​=Cplasma​×fu,plasma​Cbrain​×fu,brain​​

BBB_Pathway Plasma Plasma Compartment (Free IMPA) BBB Blood-Brain Barrier (Endothelial Cells) Plasma->BBB Passive Diffusion Efflux Efflux Transporters (P-gp / BCRP) BBB->Efflux Substrate Recognition Brain Brain Parenchyma (Total Drug) BBB->Brain Net Penetration Efflux->Plasma Efflux (Lowers Exposure) Target CNS Target Binding (Kp,uu,brain) Brain->Target Free Fraction (fu,brain)

Fig 2: Intracellular signaling and distribution pathway of IMPA at the Blood-Brain Barrier.

References

  • Title: Drug Design and Success of Prospective Mouse In Vitro–In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance (CLp) from Hepatocyte Intrinsic Clearance (CLint)
  • Source: nih.
  • Source: researchgate.
  • Source: nih.

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Binding Kinetics of Piperidine Derivatives

Welcome, fellow researchers and drug development professionals. In the intricate dance of drug-target interactions, affinity, often represented by K_D or IC50, has long held the spotlight.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, fellow researchers and drug development professionals. In the intricate dance of drug-target interactions, affinity, often represented by K_D or IC50, has long held the spotlight. However, this single thermodynamic parameter merely describes the destination, not the journey. A molecule's true therapeutic potential is often dictated by its binding kinetics —the rates of association (k_on) and dissociation (k_off)—which govern the duration and nature of its engagement with the target.[1][2]

This guide eschews a rigid template to provide a nuanced, in-depth exploration of this critical topic. We will delve into the "why" and "how" of kinetic analysis, using the versatile piperidine scaffold as our central case study. While specific kinetic data for every conceivable derivative, such as Isopropyl-methyl-piperidin-3-yl-amine, is not always publicly cataloged, we will dissect structure-kinetics relationships (SKR) from published data on analogous compounds. This approach will empower you to predict how structural modifications on this privileged scaffold can rationally modulate a drug's kinetic profile and, ultimately, its in vivo efficacy.[3][4]

Part 1: The Primacy of Kinetics—Moving Beyond Affinity

For decades, drug discovery has been a quest for high affinity. Yet, many "best-in-class" drugs distinguish themselves not by superior affinity, but by optimized kinetic profiles.[4] A drug's duration of action, its selectivity against off-targets, and its overall therapeutic window can be profoundly influenced by how long it remains bound to its target—a concept defined by its residence time (τ), which is the reciprocal of the dissociation rate (1/k_off).[1][5]

Consider two inhibitors with identical K_D values. One may achieve this through a rapid k_on and a rapid k_off (a "fast-in, fast-out" binder), while the other may have a slower k_on but a much slower k_off (a "slow-in, slow-out" binder). The latter, with its prolonged residence time, could offer significant clinical advantages, such as sustained target engagement allowing for less frequent dosing.[1] This kinetic differentiation is a cornerstone of modern medicinal chemistry.[3]

G cluster_0 cluster_1 A Drug (D) C Drug-Target Complex (DT) A->C kon (Association Rate) How fast it binds B Target (T) C->A koff (Dissociation Rate) How long it stays bound D Thermodynamic Affinity (KD) C->D KD = koff / kon Equilibrium Constant

Caption: Relationship between kinetic rates (kon, koff) and thermodynamic affinity (KD).

Part 2: The Piperidine Scaffold: A Privileged Element in Drug Design

The six-membered piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals.[6][7] Its prevalence is due to its favorable physicochemical properties, including its ability to exist in a stable, low-energy chair conformation and the basicity of its nitrogen atom (pKa ≈ 11.2), which is often protonated at physiological pH.[8] This protonated nitrogen can form a critical ionic bond with acidic residues (e.g., Asp, Glu) in a target's binding pocket.

Piperidine derivatives are cornerstones in numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[6][9] The scaffold's true power lies in its synthetic tractability; substitutions at its nitrogen and carbon atoms allow for precise tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement kinetics.[7][8]

Part 3: A Comparative Analysis of Piperidine Derivative Kinetics

To understand how subtle structural changes impact binding kinetics, we will examine published data on two distinct classes of piperidine-containing inhibitors.

Case Study 1: Tuning Residence Time in Acetylcholinesterase (AChE) Inhibitors

Donepezil is a well-known AChE inhibitor used for Alzheimer's disease therapy, featuring a core piperidine moiety. A study on fluorinated donepezil derivatives revealed that strategic placement of fluorine atoms could dramatically prolong residence time without significantly altering affinity.[10]

CompoundKey Structural FeatureIC50 (nM)Residence Time (τ) in secondsFold Change in τ
Donepezil (Parent) Unsubstituted~0.86 nM (comparable)34.3 s1.0x
Derivative 28 Difluoro-substituted0.86 nM129.6 s3.8x

Data sourced from a study on innovative medicinal chemistry strategies.[10]

Expert Analysis & Causality: The introduction of fluorine atoms to the piperidine scaffold and associated phenyl group did not just add bulk; it introduced new, favorable intermolecular interactions. The study's authors suggest that a multipolar interaction between the C-F group and the backbone of a key amino acid residue (H447) was responsible for significantly slowing the dissociation rate (k_off), thereby increasing residence time nearly four-fold.[10] This is a prime example of how a minor structural modification, guided by an understanding of the binding pocket, can lead to a vastly improved kinetic profile.

Case Study 2: N-Substitution Effects on Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors

In a study of spirobenzo-oxazine-piperidinone derivatives targeting ENT1, modifications to the piperidine nitrogen provided clear insights into structure-kinetics relationships.[11]

CompoundPiperidine N-SubstituentAffinity (Ki)Residence Time (τ)Kinetic Profile Summary
Derivative 23 -H (secondary amine)High (nM range)< 5 minFast association, fast dissociation
Derivative 24 -CH3 (tertiary amine)High (nM range)< 5 minSimilar fast association, fast dissociation
Derivative 25 -C(O)CH3 (N-acetyl)High (nM range)> 20 min Slower association, significantly slower dissociation

Data interpreted from a kinetic profiling study of ENT1 inhibitors.[11]

Expert Analysis & Causality: Simply adding a small methyl group (24 vs. 23) did little to alter the kinetics. However, introducing an N-acetyl group (25) dramatically increased the residence time. This suggests the acetyl group forms additional, stabilizing interactions within the binding site—perhaps hydrogen bonds or favorable dipolar interactions—that create a higher energy barrier for dissociation. This highlights that the nature of the substituent, not just its size, is a critical determinant of the kinetic profile.

Hypothetical Kinetic Profile of Isopropyl-methyl-piperidin-3-yl-amine

Based on the principles observed, we can hypothesize the kinetic characteristics of a molecule like Isopropyl-methyl-piperidin-3-yl-amine.

  • N-Isopropyl Group: This bulky, lipophilic group, compared to a simple methyl group, would likely slow the association rate (k_on) due to steric hindrance during initial binding. However, if the target pocket has a corresponding hydrophobic region, this group could form strong van der Waals interactions, significantly slowing the dissociation rate (k_off) and leading to a long residence time.

  • C3-Methyl Group: The position and stereochemistry of this group are critical. It can serve to orient the rest of the molecule optimally within the binding site or, conversely, create steric clashes that weaken the interaction.

  • C4-Amine Group: Assuming this is a primary or secondary amine, it provides an additional site for hydrogen bonding, which could contribute to a slower k_off.

Part 4: Gold-Standard Methodologies for Kinetic Profiling

To generate the robust data seen in our case studies, two techniques are indispensable: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that measures molecular interactions in real-time.[12][13] It allows for the direct determination of k_on, k_off, and K_D.[14]

G cluster_workflow SPR Experimental Workflow A 1. Ligand Immobilization (e.g., Target Protein) Covalently couple to sensor chip B 2. Analyte Injection (e.g., Piperidine Derivative) Flow series of concentrations A->B C 3. Association Phase Monitor real-time binding (Signal increases) B->C D 4. Dissociation Phase Flow buffer only Monitor real-time dissociation C->D E 5. Data Analysis Globally fit sensorgrams to kinetic models D->E F Result: kon, koff, KD E->F

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Detailed SPR Protocol for Small Molecule Analysis

  • Preparation & Immobilization:

    • Causality: The target protein (ligand) is typically immobilized on the sensor chip because a high surface density is needed to accurately detect the binding of a much smaller analyte.[15]

    • Choose a sensor chip with a suitable surface chemistry (e.g., CM5 dextran for amine coupling).

    • Activate the surface using a fresh mixture of EDC/NHS.

    • Inject the protein solution in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) to promote pre-concentration. The final immobilized level should be high enough to yield a robust signal (typically >5000 RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Preparation & Injection:

    • Causality: A concentration series is required to accurately determine kinetic constants.[16]

    • Prepare a stock solution of the piperidine derivative in 100% DMSO.

    • Perform a serial dilution in running buffer (e.g., HBS-EP+) to create at least six concentrations, spanning from 0.1x to 10x the expected K_D. Ensure the final DMSO concentration is consistent across all samples and is low (typically <5%) to avoid artifacts.[15][17]

    • Include a buffer-only injection for double referencing.

  • Kinetic Titration Cycle:

    • Inject the lowest concentration of analyte over the sensor surface for a defined period (e.g., 60-180 seconds) to monitor the association phase.

    • Switch to flowing only running buffer to monitor the dissociation phase. The dissociation time must be long enough to observe a significant decay in the signal, which is crucial for accurately fitting k_off.

    • Regenerate the surface if necessary with a pulse of a harsh solution (e.g., low pH glycine) to remove all bound analyte before the next injection.

    • Repeat for all concentrations in a randomized order to minimize systematic errors.

  • Data Analysis:

    • Causality: Global fitting analyzes all sensorgrams simultaneously, providing more robust and reliable kinetic constants than fitting each curve individually.[18]

    • Subtract the reference surface signal and the buffer-only injection signal (double referencing).

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model).

    • The output will provide values for k_on (association rate constant), k_off (dissociation rate constant), and K_D (equilibrium dissociation constant).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is the gold standard for measuring the thermodynamics of a binding event.[19] It directly measures the heat released (exothermic) or absorbed (endothermic) during binding, allowing for the determination of the binding affinity (K_A, which is 1/K_D), stoichiometry (n), and enthalpy (ΔH). From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[20][21]

G ITC Syringe (Ligand, e.g., Piperidine Derivative) Sample Cell (Macromolecule, e.g., Target Protein) Titration Titration (Series of small injections) ITC:f0->Titration Injects Detector Heat Detector (Measures heat released/absorbed) ITC:f1->Detector Binding Event Titration->ITC:f1 Result Thermodynamic Profile (KD, ΔH, Stoichiometry) Detector->Result

Caption: The core components and process of an Isothermal Titration Calorimetry (ITC) experiment.

Detailed ITC Protocol

  • Sample Preparation (The Most Critical Step):

    • Causality: The heat signals in ITC are extremely small. Any mismatch in buffer components between the syringe and the cell will generate large heats of dilution, masking the true binding signal.[17]

    • Exhaustively dialyze both the protein and the small molecule against the final experimental buffer. This ensures perfect buffer matching.

    • Accurately determine the concentrations of both protein and ligand after dialysis.

    • Thoroughly degas all solutions immediately before the experiment to prevent bubble formation, which creates significant artifacts.[17]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[22]

    • Load the protein solution (the "macromolecule") into the sample cell (typically ~200 µL).

    • Load the piperidine derivative solution (the "ligand") into the titration syringe (typically ~40 µL). The ligand concentration should be 10-15 times that of the protein to ensure saturation is reached.[20]

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) that will be discarded during analysis, followed by a series of identical, larger injections (e.g., 2 µL each).

    • Allow the system to return to baseline thermal equilibrium between each injection. The experiment continues until the heat signal diminishes, indicating the protein in the cell is saturated with the ligand.

  • Control Experiment & Data Analysis:

    • Causality: A control experiment is essential to determine the heat generated simply by diluting the ligand into the buffer, which must be subtracted from the binding data.[23]

    • Perform an identical titration, but this time inject the ligand from the syringe into a cell containing only buffer.

    • Integrate the area under each injection peak from the primary experiment to determine the heat change per injection.

    • Subtract the heats of dilution from the control experiment.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding model) to derive K_D, ΔH, and the stoichiometry (n).

Conclusion

The rational design of superior therapeutics requires a multi-parameter optimization process that extends beyond simple affinity.[4][24] Binding kinetics, particularly the dissociation rate and resulting residence time, are powerful predictors of a drug's in vivo performance.[1][5] The piperidine scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for tuning these kinetic parameters through precise structural modifications.[8][25] By employing gold-standard biophysical techniques like SPR and ITC, researchers can build comprehensive structure-kinetics relationships, transforming drug discovery from a process of screening to one of true molecular design. This kinetic-driven approach is essential for identifying and advancing drug candidates with the highest potential for clinical success.[3]

References

  • Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks. (2024, January 8). Technology Networks. [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Encyclopedia.pub. [Link]

  • Why are Binding Kinetics Important? - Gator Bio. (n.d.). Gator Bio. [Link]

  • Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31). Drug Discovery Today. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC. (2011, September 7). National Center for Biotechnology Information. [Link]

  • Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article - International Journal of Medical Science and Dental Health. (2025, September 17). International Journal of Medical Science and Dental Health. [Link]

  • Importance of Binding Kinetics in Drug Discovery - OpenSPR - Nicoya Lifesciences Inc. (2019, December 11). Nicoya Lifesciences. [Link]

  • The Role of Binding Kinetics in GPCR Drug Discovery - PubMed - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • The role of binding kinetics in therapeutically useful drug action - PubMed. (2009, January 15). National Center for Biotechnology Information. [Link]

  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. (2026, February 27). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (2025, November 27). Aragen. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute. (n.d.). National Cancer Institute. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. (2017, October 15). Journal of Pharmaceutical Sciences. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). TA Instruments. [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development | American Laboratory. (2017, October 2). American Laboratory. [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Biosensing Instrument. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (2025, November 26). Drug Hunter. [Link]

  • Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article | Universal Publication Index e-Library. (2025, September 17). Universal Publication. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies. [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School. [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands - YouTube. (2025, August 21). YouTube. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications. (n.d.). ACS Publications. [Link]

  • Characterizing Binding Interactions by ITC - TA Instruments. (n.d.). TA Instruments. [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Portland Press. [Link]

  • Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors - PMC. (2023, July 10). National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.